6-Amino-5-methylpyridin-3-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPMCPDHBXRBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193746-18-8 | |
| Record name | 6-Amino-5-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Potential Applications of 6-Amino-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties, potential synthesis, and likely biological significance of the heterocyclic compound 6-Amino-5-methylpyridin-3-ol. While experimental data for this specific molecule is limited in publicly available literature, this document compiles predicted properties, information on closely related analogs, and proposes a synthetic pathway and mechanism of action based on current chemical and pharmacological research. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development interested in the therapeutic potential of novel aminopyridine scaffolds.
Introduction
This compound is a substituted pyridine derivative. The aminopyridinol scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Related compounds, such as derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol, have demonstrated potential as antiangiogenic agents and inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in cancer therapy.[1][2][3][4][5][6] This guide aims to consolidate the available information on this compound and provide a forward-looking perspective on its potential applications in drug discovery.
Chemical Properties
Table 1: General Information
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 193746-18-8 | [7] |
| Molecular Formula | C₆H₈N₂O | [7] |
| Molecular Weight | 124.14 g/mol | [7] |
| Canonical SMILES | CC1=C(N)N=CC(O)=C1 | N/A |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 0.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 124.063663 g/mol | PubChem |
| Monoisotopic Mass | 124.063663 g/mol | PubChem |
| Topological Polar Surface Area | 58.3 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
Note: The values in Table 2 are computationally predicted and have not been experimentally verified.
Spectral Data (Predicted)
While experimental spectra for this compound are not available, predicted mass spectrometry data from PubChem suggests the following characteristic peaks:
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 125.0710 |
| [M+Na]⁺ | 147.0529 |
| [M-H]⁻ | 123.0564 |
Proposed Synthesis
A plausible synthetic route for this compound can be devised based on established methods for the synthesis of related aminopyridines, such as the Buchwald-Hartwig amination .[1][3][6] This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
A potential synthetic workflow is outlined below:
Experimental Protocol (Proposed)
The following is a generalized, proposed experimental protocol based on the Buchwald-Hartwig amination of aryl halides. This protocol would require optimization for the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-5-methylpyridin-3-ol (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a suitable phosphine ligand like BINAP (0.02-0.10 eq), and a base such as sodium tert-butoxide (1.2-2.0 eq).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add the ammonia source, for example, benzophenone imine (1.2 eq), followed by an anhydrous solvent like toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound. If benzophenone imine is used, a subsequent hydrolysis step with an acid would be required to deprotect the amino group.
Potential Biological Activity and Drug Development Applications
While this compound has not been extensively studied, its structural similarity to known bioactive molecules suggests it may be a valuable scaffold for drug discovery.
FGFR4 Inhibition
Derivatives of aminopyridinols have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][4][5] The FGF19-FGFR4 signaling pathway is a known driver of hepatocellular carcinoma (HCC) and other cancers.[8][9][10] Overexpression of FGF19 and FGFR4 is correlated with poor prognosis in several cancer types.[8]
FGFR4 inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing the downstream signaling cascade that promotes cell proliferation, survival, and migration.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Reactome | Signaling by FGFR4 [reactome.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - CAS:193746-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Amino-5-methylpyridin-3-OL and its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide addresses the compound 6-Amino-5-methylpyridin-3-OL (CAS Number 193746-18-8). Due to the limited publicly available data on this specific molecule, this document leverages extensive research on the structurally related and well-documented analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, as a case study to provide a comprehensive understanding of the potential properties, synthesis, and biological activities of this chemical scaffold.
Core Compound Information: this compound
While detailed experimental data for this compound is scarce, fundamental properties have been predicted and are summarized below.
| Property | Value | Source |
| CAS Number | 193746-18-8 | |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC(=CN=C1N)O | [1] |
| Predicted XlogP | 0.5 | [1] |
| Predicted Hydrogen Bond Donor Count | 2 | |
| Predicted Hydrogen Bond Acceptor Count | 3 |
Case Study: 6-Amino-2,4,5-trimethylpyridin-3-ol as a Selective FGFR4 Inhibitor
The structural analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, has been identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in hepatocellular carcinoma (HCC).[2][3] This section will delve into the synthesis, biological activity, and mechanism of action of this compound and its derivatives.
Synthesis
A general synthetic route for 6-amino-2,4,5-trimethylpyridin-3-ols has been developed starting from pyridoxine hydrochloride.[4] This multi-step synthesis allows for the introduction of various amino groups at the C6 position, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.[4]
Experimental Protocol: Synthesis of 2,4,5-trimethylpyridin-3-ol from Pyridoxine [3][5]
-
Chlorination of Pyridoxine: The two hydroxymethyl groups of pyridoxine (26) are chlorinated to yield compound 27.
-
Reductive Cleavage: Compound 27 undergoes reductive cleavage to afford the methyl compound 28.
-
Ring Bromination: Bromination of the pyridine ring of compound 28 yields the substrate 9 (2,4,5-trimethylpyridin-3-ol).
Biological Activity and Mechanism of Action
Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have demonstrated potent inhibitory activity against FGFR4, with some compounds showing high selectivity over other FGFR family members (FGFR1-3).[2][3] This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.
FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates several downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-AKT pathways.[6][7] These pathways are integral to cell proliferation, survival, and migration.[7] In certain cancers, such as HCC, the FGF19-FGFR4 signaling axis is aberrantly activated, driving tumor growth.[6][7]
// Nodes FGF19 [label="FGF19", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR4 [label="FGFR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="6-Amino-2,4,5-\ntrimethylpyridin-3-ol\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges FGF19 -> FGFR4 [style=dashed]; FGFR4 -> FRS2; FRS2 -> GRB2; GRB2 -> SOS; SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; FRS2 -> PI3K; PI3K -> Akt; Akt -> Proliferation; Inhibitor -> FGFR4 [arrowhead=tee, color="#EA4335"];
// Invisible edges for layout {rank=same; FGF19; Inhibitor;} {rank=same; FGFR4;} {rank=same; FRS2;} {rank=same; GRB2; PI3K;} {rank=same; SOS; Akt;} {rank=same; Ras;} {rank=same; Raf;} {rank=same; MEK;} {rank=same; ERK;} {rank=same; Proliferation;} } "FGFR4 Signaling Pathway and Inhibition"
Quantitative Data: Inhibitory Activity of 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives
The following table summarizes the inhibitory activity of a representative compound from the study.
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 |
| 6O | FGFR4 | 33 | >8-fold | >8-fold | >8-fold |
Data extracted from a study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[2]
Experimental Evaluation of Anti-Tumor Efficacy
The anti-tumor activity of 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives has been evaluated in vivo using the chick chorioallantoic membrane (CAM) assay.[2][3] This model allows for the assessment of a compound's effect on tumor growth and angiogenesis in a living system.[8]
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.
-
Windowing: On embryonic day 3 or 4, a small window is cut into the eggshell to expose the CAM.
-
Tumor Cell Implantation: A suspension of hepatocellular carcinoma cells (e.g., Hep3B) is mixed with a basement membrane matrix and grafted onto the CAM.
-
Treatment: The developing tumors are treated with the test compound (e.g., a 6-Amino-2,4,5-trimethylpyridin-3-ol derivative) or a vehicle control.
-
Tumor Growth Assessment: After a set incubation period, the tumors are excised and their weight and volume are measured to determine the extent of growth inhibition.
-
Angiogenesis Assessment: The effect on blood vessel formation can also be quantified.
// Nodes Incubation [label="Fertilized Egg\nIncubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Windowing [label="Shell Windowing", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Tumor Cell\nImplantation", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Treatment with\nTest Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Growth [label="Tumor Growth\nPeriod", fillcolor="#F1F3F4", fontcolor="#202124"]; Excision [label="Tumor Excision\n& Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis:\nTumor Growth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Incubation -> Windowing; Windowing -> Implantation; Implantation -> Treatment; Treatment -> Tumor_Growth; Tumor_Growth -> Excision; Excision -> Analysis; } "Chick Chorioallantoic Membrane (CAM) Assay Workflow"
Results:
In these studies, derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol significantly inhibited the growth of HCC tumors in the CAM model, demonstrating their potential as anti-cancer agents.[2]
Conclusion and Future Directions
While direct experimental data on this compound is limited, the comprehensive research on its close analog, 6-Amino-2,4,5-trimethylpyridin-3-ol, provides a strong rationale for its investigation as a potential kinase inhibitor. The aminopyridinol scaffold has been shown to be a promising starting point for the development of selective FGFR4 inhibitors with anti-tumor activity.
Future research should focus on:
-
The synthesis and characterization of this compound to confirm its physicochemical properties.
-
Screening of this compound and its derivatives against a panel of kinases to determine its inhibitory profile and selectivity.
-
In-depth structure-activity relationship studies to optimize the potency and pharmacokinetic properties of this class of compounds.
-
Evaluation of lead compounds in preclinical models of cancer to validate their therapeutic potential.
This technical guide provides a foundational understanding of the 6-aminopyridin-3-ol scaffold, highlighting its potential for the development of novel kinase inhibitors for the treatment of cancer and other diseases. The detailed protocols and pathway diagrams serve as a valuable resource for researchers entering this exciting field of drug discovery.
References
- 1. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
A Technical Guide to 6-Amino-5-methylpyridin-3-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Amino-5-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, potential synthetic routes, and the biological significance of the aminopyridinol scaffold in the context of drug discovery and development.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It belongs to the class of aminopyridinols, which are aromatic heterocyclic compounds containing a pyridine ring substituted with both an amino and a hydroxyl group.
Chemical Structure:
The structure consists of a pyridine ring with an amino group at position 6, a methyl group at position 5, and a hydroxyl group at position 3.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational predictions. Experimental data for related isomers is provided for context.
| Property | Value | Data Type | Source |
| Molecular Formula | C6H8N2O | - | PubChem[1] |
| Molecular Weight | 124.14 g/mol | - | Sunway Pharm Ltd[2] |
| Monoisotopic Mass | 124.06366 Da | Predicted | PubChem[1] |
| XlogP | 0.5 | Predicted | PubChem[1] |
| Melting Point | 59-63 °C | Experimental (for isomer 3-Amino-5-methylpyridine) | Sigma-Aldrich |
| Boiling Point | 155 °C / 21 mmHg | Experimental (for isomer 3-Amino-5-methylpyridine) | Tokyo Chemical Industry |
| Predicted Collision Cross Section ([M+H]+) | 122.7 Ų | Predicted | PubChem[1] |
Synthesis and Experimental Protocols
The key features of this synthetic route include a multi-step sequence starting from a suitable pyridine precursor. A critical step in this methodology is the introduction of the amino group at the C6 position of the pyridine ring via a Buchwald-Hartwig amination reaction, which utilizes a palladium(0) transition metal catalyst.[3] This reaction is known for its broad scope in forming carbon-nitrogen bonds.
Below is a generalized workflow representing a potential synthetic pathway.
Biological Significance and Therapeutic Potential
While direct biological studies on this compound are limited, the broader class of aminopyridinol derivatives has demonstrated significant therapeutic potential, particularly in oncology.
Antiangiogenic Activity
Analogs such as 6-amino-2,4,5-trimethylpyridin-3-ols have shown high levels of antiangiogenic and antitumor activities.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds that inhibit angiogenesis can therefore act as potent anticancer agents.
FGFR4 Inhibition
A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5] FGFR4 is a tyrosine kinase receptor that, when overactivated, can drive the progression of certain cancers, such as hepatocellular carcinoma.[6] Selective inhibition of FGFR4 is a promising therapeutic strategy for these malignancies. The aminopyridinol scaffold is a key structural feature for achieving this selective inhibition.
The logical relationship for its potential application in cancer therapy is illustrated below.
Conclusion
This compound is a valuable heterocyclic compound. While comprehensive experimental data for this specific molecule is yet to be fully published, the established synthetic methodologies and the demonstrated biological activities of its derivatives highlight the importance of the aminopyridinol scaffold. For researchers and drug development professionals, this class of compounds represents a promising starting point for the design and synthesis of novel therapeutics, particularly in the field of oncology. Further investigation into the direct synthesis and biological profiling of this compound is warranted to fully explore its potential.
References
- 1. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. This compound - CAS:193746-18-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of 6-Amino-5-methylpyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-amino-5-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the nitration of a suitable precursor followed by the reduction of the resulting nitro-intermediate. This document details the proposed synthetic route, experimental protocols, and relevant data.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step reaction sequence. The proposed pathway begins with the nitration of 5-methylpyridin-3-ol to yield the key intermediate, 6-methyl-5-nitropyridin-3-ol. Subsequent reduction of the nitro group affords the target compound, this compound.
Caption: Proposed two-step synthesis of this compound.
Key Reaction Steps and Experimental Protocols
Step 1: Synthesis of 6-Methyl-5-nitropyridin-3-ol (Nitration)
Experimental Protocol (Adapted from similar nitration reactions):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add 5-methylpyridin-3-ol to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 5-methylpyridin-3-ol in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is neutral.
-
Isolation: The precipitated product, 6-methyl-5-nitropyridin-3-ol, can be collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Step 2: Synthesis of this compound (Reduction)
The second step is the reduction of the nitro group of 6-methyl-5-nitropyridin-3-ol to an amino group. Catalytic hydrogenation is a common and efficient method for this transformation.
Experimental Protocol (General procedure for nitro group reduction):
-
Reaction Setup: To a hydrogenation vessel, add 6-methyl-5-nitropyridin-3-ol and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The vessel is then placed on a hydrogenation apparatus (e.g., a Parr shaker). The system is flushed with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by recrystallization or column chromatography to afford the final product of high purity.
Data Presentation
As specific quantitative data for the synthesis of this compound is not available in the public domain, the following table provides representative data that could be expected for such a synthesis, based on similar reactions reported for related compounds.
| Step | Reaction | Starting Material | Product | Reagents/Catalyst | Solvent | Typical Yield (%) |
| 1 | Nitration | 5-Methylpyridin-3-ol | 6-Methyl-5-nitropyridin-3-ol | HNO₃/H₂SO₄ | Sulfuric Acid | 60-80 |
| 2 | Reduction | 6-Methyl-5-nitropyridin-3-ol | This compound | H₂, Pd/C | Ethanol/Methanol | 85-95 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Disclaimer: The provided experimental protocols are generalized procedures and may require optimization for the specific synthesis of this compound. All chemical reactions should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
6-Amino-5-methylpyridin-3-ol: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of the compound 6-Amino-5-methylpyridin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While specific experimental data for this compound is not publicly available, this guide furnishes detailed experimental protocols and frameworks for its determination, adhering to industry-standard guidelines.
Physicochemical Properties
This compound, with the molecular formula C₆H₈N₂O, is a substituted pyridinol derivative.[1] A comprehensive understanding of its solubility and stability is paramount for its potential applications in pharmaceutical and chemical research. The following sections outline the standardized procedures to ascertain these critical parameters.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables are presented as a template for the systematic recording of solubility data for this compound.
Table 1: Thermodynamic Solubility of this compound
| Solvent System (pH) | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |
| Data Not Available | |||
| Data Not Available | |||
| Data Not Available |
Table 2: Kinetic Solubility of this compound in Aqueous Buffers
| Buffer pH | Concentration (µM) | Method of Detection |
| Data Not Available | ||
| Data Not Available | ||
| Data Not Available |
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Data Not Available | ||
| Data Not Available | ||
| Data Not Available |
Stability Profile
Stability testing is essential to determine the shelf-life and storage conditions for a chemical compound. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[2][3]
Table 4: Long-Term Stability Data for this compound
| Storage Condition | Time Point (Months) | Assay (%) | Degradation Products (%) |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | Data Not Available | Data Not Available |
| 3 | Data Not Available | Data Not Available | |
| 6 | Data Not Available | Data Not Available | |
| 12 | Data Not Available | Data Not Available |
Table 5: Accelerated Stability Data for this compound
| Storage Condition | Time Point (Months) | Assay (%) | Degradation Products (%) |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | Data Not Available | Data Not Available |
| 1 | Data Not Available | Data Not Available | |
| 3 | Data Not Available | Data Not Available | |
| 6 | Data Not Available | Data Not Available |
Table 6: Forced Degradation Study Summary for this compound
| Stress Condition | Duration | Assay (%) | Major Degradants |
| Acid Hydrolysis (e.g., 0.1 M HCl) | Data Not Available | Data Not Available | Data Not Available |
| Base Hydrolysis (e.g., 0.1 M NaOH) | Data Not Available | Data Not Available | Data Not Available |
| Oxidation (e.g., 3% H₂O₂) | Data Not Available | Data Not Available | Data Not Available |
| Thermal (e.g., 60°C) | Data Not Available | Data Not Available | Data Not Available |
| Photolytic (ICH Q1B) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and selected organic solvents.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Sample Collection and Preparation: After equilibration, allow the solutions to stand. Collect the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Prepare a calibration curve using standards of known concentrations to quantify the solubility.
Caption: Thermodynamic Solubility Workflow
Stability Testing Protocol (ICH Guidelines)
This protocol outlines long-term, accelerated, and forced degradation studies.
-
Sample Preparation: Prepare multiple batches of this compound in the solid state, and potentially in solution if required for a specific formulation.
-
Storage Conditions:
-
Testing Frequency:
-
Forced Degradation:
-
Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures (e.g., 60°C).[7]
-
Oxidation: Treat the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3%).[7]
-
Thermal: Expose the solid compound to dry heat (e.g., 60°C).
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control should be stored under the same conditions to evaluate thermal degradation.
-
-
Analysis: At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using a validated stability-indicating analytical method.
Caption: Stability Testing Workflow
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in the public domain regarding the signaling pathways in which this compound may be involved. Research in this area would be a prerequisite to visualizing such relationships.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific data for this compound is pending experimental determination, the detailed protocols and methodologies outlined herein, based on established international guidelines, offer a clear path for researchers to generate the necessary data for its scientific and developmental progression. The provided templates for data presentation will ensure a systematic and comparable record of these crucial physicochemical properties.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. fda.gov [fda.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 6-Amino-5-methylpyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activity of the heterocyclic compound 6-Amino-5-methylpyridin-3-ol. While direct experimental data for this specific molecule is limited in publicly available literature, extensive research on structurally related analogs, particularly substituted aminopyridinols, provides a strong basis for predicting its bioactivity. This document consolidates findings on these analogs, focusing on their potential as kinase inhibitors, specifically targeting the Fibroblast Growth Factor Receptor 4 (FGFR4). The guide details potential mechanisms of action, summarizes key quantitative data from analog studies, provides comprehensive experimental protocols for relevant assays, and visualizes associated signaling pathways and workflows. This information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and its derivatives.
Introduction: The Aminopyridinol Scaffold
The aminopyridinol core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. The arrangement of amino and hydroxyl groups on the pyridine ring offers multiple points for hydrogen bonding and other molecular interactions, making it an attractive starting point for the design of targeted therapies. While this compound itself is a relatively simple representation of this class, its structural analogs have demonstrated significant potential, particularly in the realm of oncology.
Predicted Biological Activity: FGFR4 Inhibition
Based on extensive studies of closely related compounds, the most prominent predicted biological activity for this compound is the inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4). FGFR4 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, and its dysregulation is implicated in the progression of several cancers, most notably hepatocellular carcinoma (HCC)[1][2].
Mechanism of Action
The FGF19-FGFR4 signaling pathway is a key driver in certain cancers. Overexpression of FGF19, the primary ligand for FGFR4, leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that promote cell proliferation, survival, and migration[2][3]. Analogs of this compound have been shown to act as ATP-competitive inhibitors of the FGFR4 kinase domain. By binding to the ATP-binding pocket, these compounds prevent the transfer of phosphate from ATP to tyrosine residues on the receptor, thereby blocking the initiation of downstream signaling.
dot
Caption: Predicted mechanism of action via FGFR4 signaling inhibition.
Quantitative Data from Analog Studies
While specific IC50 or EC50 values for this compound are not available, studies on its methylated and further substituted analogs provide valuable insights into the potential potency. The following tables summarize key data for representative analogs.
Table 1: In Vitro FGFR Kinase Inhibitory Activity of Selected Analogs
| Compound ID | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 | Reference |
| 6A | FGFR4 | 190 | 8.2x | 6.0x | 1.5x | [4] |
| FGFR1 | 1565 | - | [4] | |||
| FGFR2 | 1149 | - | [4] | |||
| FGFR3 | 277 | - | [4] | |||
| 6O | FGFR4 | 75.3 | >664x | 471x | >398x | [4] |
| FGFR1 | >50,000 | - | [4] | |||
| FGFR2 | 35,482 | - | [4] | |||
| FGFR3 | >30,000 | - | [4] | |||
| BLU9931 (Control) | FGFR4 | 3 | 100x | 100x | 50x | [4] |
Note: Compound 6A is a 6-amino-2,4,5-trimethylpyridin-3-ol derivative. Compound 6O is a related 2-amino-4,6-dimethylpyrimidin-5-ol derivative, highlighting the activity of the broader aminopyridinol/pyrimidinol scaffold.
Table 2: Anti-proliferative Activity of Compound 6O in a Hepatocellular Carcinoma Cell Line
| Cell Line | Compound | IC50 (nM) | Reference |
| Hep3B | 6O | 45.7 | [4] |
| Hep3B | BLU9931 (Control) | 28.9 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs. These protocols can be adapted for the direct testing of the core compound.
FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET) based method to measure the binding of an inhibitor to a kinase.
dot
Caption: Workflow for the FGFR Kinase Binding Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compound (this compound) in the kinase buffer containing a constant percentage of DMSO.
-
Prepare a 3X solution of the FGFR4 kinase and a europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of an Alexa Fluor® 647-labeled ATP-competitive kinase tracer in the kinase buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add 5 µL of each concentration of the serially diluted test compound.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of time-resolved FRET. Excite at approximately 340 nm and measure emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Antitumor Activity
The CAM assay is an in vivo model used to study angiogenesis and the effect of compounds on tumor growth.
dot
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Protocol:
-
Egg Preparation:
-
Obtain fertilized chicken eggs and incubate them at 37.5°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
Reseal the window with sterile tape and return the eggs to the incubator until use (typically embryonic day 9-10).
-
-
Compound/Tumor Cell Application:
-
For Anti-angiogenesis: A sterile filter paper disc or a biocompatible sponge is loaded with the test compound (this compound) and placed on the CAM.
-
For Antitumor Activity: A suspension of hepatocellular carcinoma cells (e.g., Hep3B) is mixed with an extracellular matrix (e.g., Matrigel) and grafted onto the CAM. The test compound is then administered topically or systemically.
-
-
Incubation and Observation:
-
The eggs are incubated for a further 2-4 days.
-
The CAM is observed daily and photographed under a stereomicroscope to monitor blood vessel formation and tumor growth.
-
-
Analysis:
-
Angiogenesis: The number of blood vessel branch points in the area surrounding the implant is counted from the captured images. A reduction in branching indicates anti-angiogenic activity.
-
Antitumor Activity: At the end of the experiment, the tumors are excised from the CAM and weighed. A reduction in tumor weight compared to a vehicle control indicates antitumor activity.
-
Molecular Docking of Kinase Inhibitors
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
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// Edges Start -> PrepProtein; Start -> PrepLigand; PrepProtein -> DefineSite; DefineSite -> Docking; PrepLigand -> Docking; Docking -> Scoring; Scoring -> Analyze; Analyze -> End; }
References
- 1. Reactome | Signaling by FGFR4 [reactome.org]
- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Aminopyridinols: A Technical Deep Dive into a Versatile Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aminopyridinol scaffold, a heterocyclic structure featuring both an amino and a hydroxyl group on a pyridine ring, has emerged as a privileged pharmacophore in medicinal chemistry. This technical guide traces the discovery and historical development of aminopyridinol compounds, from their early synthetic explorations to the modern-day design of highly potent therapeutic agents. We delve into the evolution of synthetic methodologies, providing detailed experimental protocols for key transformations. The diverse biological activities, with a particular focus on their roles as antioxidants, kinase inhibitors, and neuroprotective agents, are critically reviewed. Quantitative structure-activity relationship (SAR) data are systematically presented in tabular format to illuminate the impact of structural modifications on biological function. Furthermore, key signaling pathways modulated by aminopyridinol compounds are visually elucidated through detailed diagrams, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core.
Early History and Discovery
The foundational chemistry of aminopyridines, the parent compounds of aminopyridinols, has been established for over a century.[1][2] However, the specific exploration of aminopyridinols as distinct chemical entities with significant biological potential is a more recent development. Early synthetic efforts were often extensions of established pyridine chemistry, with the introduction of hydroxyl and amino groups being key transformations. A significant breakthrough in the focused development of aminopyridinols came with the use of pyridoxine (Vitamin B6) as a readily available and versatile starting material.[3] This natural product provided a pre-functionalized pyridinol core, facilitating the synthesis of a diverse range of derivatives.
Evolution of Synthetic Methodologies
The synthesis of aminopyridinol compounds has evolved from classical heterocyclic chemistry techniques to more sophisticated and efficient strategies, largely driven by the pursuit of novel therapeutic agents.
Synthesis from Pyridoxine
A major advancement in aminopyridinol synthesis has been the utilization of pyridoxine hydrochloride as a chiral pool starting material. This approach has proven particularly fruitful for the development of potent antioxidants. The general strategy involves the modification of the hydroxymethyl groups and the introduction of an amino functionality.
Experimental Protocol: Synthesis of Bicyclic Aminopyridinols from Pyridoxine
This protocol is a representative example of the synthesis of a bicyclic aminopyridinol derivative from pyridoxine, as adapted from literature procedures.
Step 1: Protection and Modification of Pyridoxine
-
Protection of Hydroxyl Groups: Pyridoxine hydrochloride is first treated with a suitable protecting group, such as acetone in the presence of an acid catalyst, to selectively protect the 4- and 5-hydroxymethyl groups as an acetonide.
-
Oxidation: The remaining primary hydroxyl group at the 2-position is then oxidized to an aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂).
-
Amination: The aldehyde is subsequently converted to an amine via reductive amination, using an appropriate amine source and a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Step 2: Cyclization and Deprotection
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, often facilitated by treatment with a dehydrating agent or by thermal means, to form the bicyclic core.
-
Deprotection: The protecting groups are removed under acidic conditions to yield the final bicyclic aminopyridinol.
Workflow for Pyridoxine-Derived Aminopyridinol Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Landscape of 6-Amino-5-methylpyridin-3-ol and Its Analogs: A Technical Review for Drug Discovery
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The pyridinol scaffold, specifically the 6-amino-5-methylpyridin-3-ol core, represents a promising frontier in the development of targeted therapeutics. While literature directly detailing the synthesis and biological activity of this compound is limited in publicly accessible scientific databases, extensive research into its methylated analogs, particularly 6-amino-2,4,5-trimethylpyridin-3-ol, offers significant insights into the potential of this chemical class. This technical guide provides a comprehensive overview of the available literature, focusing on the synthesis, biological activity, and experimental protocols for key analogs, thereby illuminating the therapeutic potential of the broader 6-aminopyridin-3-ol family.
Physicochemical Properties
Basic physicochemical information for this compound is available from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C6H8N2O | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| InChIKey | OXPMCPDHBXRBBW-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=CC(=CN=C1N)O | PubChem[1] |
| Predicted XlogP | 0.5 | PubChem[1] |
Synthesis of 6-Aminopyridin-3-ol Analogs
The synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols has been successfully achieved through a multi-step sequence starting from pyridoxine hydrochloride.[2] A key transformation in this synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, which allows for the introduction of a variety of amino substituents at the C6 position of the pyridinol ring.[2]
A generalized workflow for the synthesis is presented below:
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative protocol for the Buchwald-Hartwig amination to introduce various amino groups to the pyridinol core, adapted from the literature on the synthesis of 6-amino-2,4,5-trimethylpyridin-3-ols.[2]
Materials:
-
3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine (Key Intermediate)
-
Desired amine
-
Palladium(0) catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine (1 equivalent), the desired amine (1.2-1.5 equivalents), cesium carbonate (2 equivalents), and the palladium catalyst and ligand in appropriate molar ratios.
-
Add anhydrous solvent to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2,4,5-trimethylpyridin-3-ol derivative.
-
The final debenzylation step to yield the free hydroxyl group is typically achieved through catalytic hydrogenation (e.g., H2, Pd/C).
Biological Activity and Therapeutic Potential
Research into the biological activities of 6-aminopyridin-3-ol analogs has revealed promising potential in oncology and ophthalmology.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[3] FGFR4 is a receptor tyrosine kinase that has been implicated in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[3]
One notable derivative, compound 6O (a 2-amino-4,6-dimethylpyrimidin-5-ol derivative), demonstrated selective inhibitory activity against FGFR4 over other FGFR isoforms (FGFR1-3).[3] This selectivity is a critical attribute for minimizing off-target effects in targeted cancer therapy.
The proposed mechanism of action involves the binding of the aminopyridinol core to the hinge region of the FGFR4 kinase domain, thereby blocking its downstream signaling.
Quantitative Data on FGFR4 Inhibition:
Antiangiogenic and Antitumor Activity
Analogs of 6-amino-2,4,5-trimethylpyridin-3-ol have also demonstrated significant antiangiogenic and antitumor activities.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.
The antiangiogenic potential of these compounds was evaluated using the chick chorioallantoic membrane (CAM) assay.[2] This in vivo model allows for the assessment of a compound's ability to inhibit the formation of new blood vessels.
Future Directions
The existing body of research strongly suggests that the this compound scaffold is a valuable starting point for the design of novel kinase inhibitors and antiangiogenic agents. Future research should focus on:
-
Elucidation of the Synthesis of this compound: Developing and publishing a robust and scalable synthetic route to the core, unsubstituted compound is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the pyridinol ring will be essential to optimize potency and selectivity for various biological targets.
-
Exploration of Other Therapeutic Areas: Given the privileged nature of the pyridinol scaffold, its potential in other disease areas, such as inflammatory and neurodegenerative disorders, should be investigated.
-
In-depth Mechanistic Studies: A more profound understanding of the molecular interactions between these compounds and their biological targets will facilitate the rational design of next-generation inhibitors.
References
- 1. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Purity and Quality Specifications of 6-Amino-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for the research chemical 6-Amino-5-methylpyridin-3-ol. Given the absence of specific official pharmacopeial monographs for this compound, this document establishes a proposed quality framework based on general principles for pharmaceutical intermediates, data from structurally related compounds, and established analytical methodologies.
Chemical Identity and Properties
A clear understanding of the chemical identity of this compound is fundamental for its proper handling, analysis, and application in research and development.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Pyridinol, 6-amino-5-methyl- |
| CAS Number | 193746-18-8 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Chemical Structure | |
| InChI Key | OXPMCPDHBXRBBW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1N)O |
Purity and Quality Specifications
The following table outlines the proposed quality specifications for this compound, suitable for its use as a high-quality research chemical or pharmaceutical intermediate. These specifications are designed to ensure the identity, purity, and overall quality of the material.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white or light beige crystalline powder | Visual Inspection |
| Identification | The retention time of the major peak in the chromatogram of the sample solution corresponds to that of the standard solution. The UV spectrum of the major peak corresponds to that of the standard. Conforms to the structure by ¹H NMR and MS. | HPLC-UV, ¹H NMR, MS |
| Assay (on as-is basis) | ≥ 98.0% | HPLC-UV |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.2% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
| Individual Impurity | ≤ 0.5% | HPLC-UV |
| Total Impurities | ≤ 1.5% | HPLC-UV |
| Residual Solvents | To comply with ICH Q3C limits | Headspace GC-MS |
Potential Impurities and Degradation Products
Ensuring the safety and efficacy of any downstream application requires a thorough understanding of potential impurities. These can arise from the manufacturing process or degradation of the compound over time.
Process-Related Impurities
Based on the synthesis of structurally similar aminopyridinols, the following are potential process-related impurities:
-
Starting Materials: Unreacted precursors used in the synthesis. The synthesis of a related compound, 6-Amino-2,4,5-trimethylpyridin-3-ol, starts from pyridoxine, suggesting that precursors for this compound could be substituted pyridines.
-
Intermediates: Incomplete conversion of synthetic intermediates to the final product.
-
By-products: Resulting from side reactions during the synthesis. For instance, in related syntheses, isomers formed during nitration or incomplete reduction of nitro groups can be significant by-products.
Degradation Products
Forced degradation studies on analogous compounds, such as 3,4-diaminopyridine, indicate that aminopyridines are susceptible to oxidation. Therefore, the following degradation products for this compound are plausible:
-
Oxidation Products:
-
N-Oxide: Oxidation of the pyridine nitrogen to form this compound-N-oxide.
-
Nitro Derivative: Oxidation of the amino group to a nitro group.
-
-
Products of Hydrolysis: Depending on the reaction conditions, hydrolysis is a potential degradation pathway, although likely less significant than oxidation for this class of compounds.
The following diagram illustrates the potential impurity profile:
Experimental Protocols
Detailed and validated analytical methods are crucial for the reliable assessment of the purity and quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL. |
| Standard Preparation | Prepare a standard solution of this compound of known purity at the same concentration as the sample solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
¹H NMR spectroscopy provides detailed structural information, confirming the identity of the compound.
| Parameter | Recommended Conditions |
| Instrument | 400 MHz or higher NMR spectrometer |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Concentration | Approximately 10 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| Acquisition | Standard ¹H NMR pulse sequence |
Mass Spectrometry (MS) for Identification and Impurity Characterization
MS provides accurate mass information, which is critical for confirming the molecular weight and identifying unknown impurities.
| Parameter | Recommended Conditions |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Sample Introduction | Direct infusion or coupled with HPLC (LC-MS) |
| Scan Range | m/z 50 - 500 |
Workflow for Quality Control
The following diagram outlines a logical workflow for the quality control of a batch of this compound.
This comprehensive guide provides a robust framework for ensuring the quality and purity of this compound for its intended use in research and development. Adherence to these specifications and analytical protocols will contribute to the reliability and reproducibility of scientific outcomes.
Methodological & Application
6-Amino-5-methylpyridin-3-OL in vitro kinase assay protocol
An in vitro kinase assay is a fundamental tool for determining the inhibitory potential of a compound against a specific kinase enzyme. This document provides a detailed protocol for assessing the inhibitory activity of the compound 6-Amino-5-methylpyridin-3-OL using a universal, luminescence-based kinase assay. While compounds with similar aminopyridinol scaffolds have shown activity against kinases like Fibroblast Growth Factor Receptor 4 (FGFR4), specific activity for this compound must be determined empirically[1][2].
The protocol described here is based on the widely used ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction[3][4]. This homogeneous "mix-and-read" format is highly amenable to high-throughput screening (HTS) and provides a robust method for determining inhibitor potency, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%)[5][6].
Principle of the Assay
The kinase reaction involves the transfer of a phosphate group from adenosine triphosphate (ATP) to a substrate, producing ADP. The ADP-Glo™ assay is a two-step process performed after the kinase reaction is complete[4][7]:
-
Stop Kinase Reaction & Deplete ATP: The ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining, unconsumed ATP.
-
Convert ADP to ATP & Detect Light: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a stable, "glow-type" luminescent signal.
The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity[8]. When an inhibitor like this compound is present, kinase activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for the kinase inhibition assay and a representative signaling pathway where a kinase inhibitor might act.
Detailed Experimental Protocol
This protocol is designed for a 384-well plate format, which is common for inhibitor screening. Volumes can be scaled for other plate formats, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[7]
1. Materials and Reagents
-
Kinase: Recombinant kinase of interest (e.g., FGFR4).
-
Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.
-
Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
ATP: Ultra-pure ATP solution (e.g., 10 mM).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-pure ADP for standard curve
-
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Plates: White, opaque, 384-well assay plates (low-volume).
-
Equipment: Multichannel pipettes, plate shaker, and a plate-reading luminometer.
2. Reagent Preparation
-
Compound Dilution Plate: Prepare a serial dilution of this compound in 100% DMSO. For a 10-point IC50 curve, a 1:3 serial dilution starting from 1 mM is common. This plate will serve as the source for dispensing the compound into the assay plate.
-
Kinase/Substrate Mix: Prepare a 2X working solution of the kinase and its substrate in kinase reaction buffer. The optimal concentrations must be determined empirically for each kinase system.
-
ATP Solution: Prepare a 2X working solution of ATP in kinase reaction buffer. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
-
ADP-Glo™ Reagent: Equilibrate the reagent to room temperature before use.
-
Kinase Detection Reagent: Reconstitute the substrate with the detection buffer as per the manufacturer's instructions. Equilibrate to room temperature before use.[7]
3. Assay Procedure
The following steps are performed at room temperature unless otherwise specified.
-
Compound Dispensing: Add a small volume (e.g., 50 nL) of the serially diluted this compound from the compound dilution plate to the wells of the 384-well assay plate. Also include wells for:
-
Positive Control (0% Inhibition): DMSO only.
-
Negative Control (100% Inhibition): DMSO only (no kinase will be added).
-
-
Add Kinase/Substrate: Add 2.5 µL of the 2X Kinase/Substrate Mix to all wells except the negative controls. Add 2.5 µL of buffer with substrate only to the negative control wells.
-
Pre-incubation: Gently mix the plate on a shaker for 1 minute and then incubate for 15 minutes. This allows the compound to interact with the kinase before the reaction starts.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The total volume is now 5 µL.
-
Kinase Reaction Incubation: Mix the plate gently. Incubate for 60 minutes. The optimal incubation time may vary depending on the kinase's activity.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the unconsumed ATP.
-
ATP Depletion Incubation: Mix the plate and incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. This converts the generated ADP to ATP and initiates the luminescence reaction.
-
Signal Development Incubation: Mix the plate and incubate for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.25 to 1 second per well.[7]
4. Data Analysis
-
Calculate Percent Inhibition: The activity of the kinase is directly proportional to the relative light units (RLU) measured. Percent inhibition for each compound concentration is calculated as follows: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Negative) / (RLU_Positive - RLU_Negative))
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.
Data Presentation
Quantitative results from the assay should be summarized for clarity and comparison.
Table 1: Raw Luminescence Data and Calculated Inhibition
| Compound Conc. (µM) | Avg. RLU | Std. Dev. | % Inhibition |
| 100 | 1,520 | 98 | 98.6% |
| 33.3 | 2,890 | 155 | 95.9% |
| 11.1 | 15,600 | 840 | 76.8% |
| 3.7 | 45,210 | 2,150 | 31.5% |
| 1.2 | 60,880 | 3,500 | 7.0% |
| 0.4 | 64,550 | 4,100 | 1.5% |
| 0.1 | 65,890 | 3,980 | -0.5% |
| 0 (Positive Control) | 65,540 | 3,850 | 0.0% |
| No Kinase (Negative) | 1,150 | 85 | 100.0% |
Data shown are for illustrative purposes only.
Table 2: Summary of Inhibitor Potency (IC50 Values)
| Compound Name | Target Kinase | IC50 (µM) | Hill Slope | R² |
| This compound | FGFR4 | 4.52 | 1.15 | 0.995 |
| Reference Inhibitor (e.g., BLU9931) | FGFR4 | 0.025 | 1.05 | 0.998 |
Data shown are for illustrative purposes only.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 4. ulab360.com [ulab360.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Evaluating the Anti-proliferative Effects of 6-Amino-5-methylpyridin-3-OL
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-5-methylpyridin-3-ol is a pyridinol derivative, a class of compounds that has garnered interest for its potential biological activities. Structurally related aminopyridinol compounds have demonstrated anti-proliferative and antiangiogenic properties, with some acting as selective inhibitors of signaling molecules like Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in cell proliferation and differentiation, particularly in hepatocellular carcinoma.[1][2][3] Therefore, it is crucial to systematically evaluate the anti-proliferative effects of this compound to determine its potential as a therapeutic agent.
These application notes provide detailed protocols for a panel of standard in vitro assays to quantify the anti-proliferative activity of this compound. The described methods include assays for cell viability and metabolic activity (MTT Assay), DNA synthesis (BrdU Assay), long-term survival and clonogenicity (Colony Formation Assay), and effects on cell cycle progression (Cell Cycle Analysis).
General Experimental Workflow
The evaluation of an unknown compound's anti-proliferative effects typically follows a multi-step process, starting with broad screening assays and progressing to more detailed mechanistic studies.
Caption: General workflow for evaluating anti-proliferative compounds.
MTT Assay for Cell Viability and Metabolic Activity
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] In viable, metabolically active cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[5][6]
Caption: Workflow illustrating the principle of the MTT assay.
Protocol
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to obtain a range of desired concentrations.
-
Include a vehicle control (medium with the same final concentration of the solvent) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[8]
-
Data Presentation
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
BrdU Incorporation Assay for DNA Synthesis
Principle
The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a hallmark of cell proliferation.[9] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10][11] This incorporated BrdU can then be detected using a specific monoclonal antibody.[9][10] This method requires DNA denaturation to allow the antibody to access the incorporated BrdU.[11][12] The amount of BrdU detected is proportional to the rate of cell proliferation.
Caption: Workflow illustrating the principle of the BrdU assay.
Protocol
-
Cell Seeding and Treatment:
-
Follow Step 1 and 2 from the MTT Assay protocol. The treatment duration should be chosen based on the cell line's doubling time.
-
-
BrdU Labeling:
-
Following treatment with this compound, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C to allow BrdU incorporation into newly synthesized DNA.[13]
-
-
Fixation and Denaturation:
-
Immunodetection:
-
Remove the fixing/denaturing solution and wash the wells with PBS.
-
Add 100 µL of a diluted anti-BrdU monoclonal antibody to each well.
-
Incubate for 60-90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add 100 µL of a diluted HRP-linked secondary antibody and incubate for 30 minutes at room temperature.[10]
-
-
Substrate Addition and Measurement:
-
Wash the wells three times with PBS.
-
Add 100 µL of TMB substrate and incubate until color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M H₂SO₄).
-
Measure the absorbance at 450 nm.
-
Data Presentation
| Concentration (µM) | Absorbance (450 nm) (Mean ± SD) | % Proliferation (vs Control) |
| 0 (Control) | 1.82 ± 0.11 | 100 |
| 1 | 1.75 ± 0.09 | 96.2 |
| 5 | 1.41 ± 0.08 | 77.5 |
| 10 | 0.93 ± 0.06 | 51.1 |
| 25 | 0.45 ± 0.04 | 24.7 |
| 50 | 0.22 ± 0.03 | 12.1 |
| 100 | 0.11 ± 0.02 | 6.0 |
Colony Formation (Clonogenic) Assay
Principle
The colony formation assay assesses the long-term proliferative capacity and survival of single cells after treatment with a cytotoxic or cytostatic agent. It measures the ability of a single cell to undergo enough divisions to form a colony, which is typically defined as a cluster of at least 50 cells. This assay is considered a gold standard for determining the effectiveness of anti-cancer agents as it measures reproductive cell death.
Protocol
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density must be determined empirically for each cell line.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
-
Incubation:
-
Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form. The incubation time depends on the growth rate of the cell line.[14]
-
-
Fixation and Staining:
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies by adding a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[14]
-
-
Colony Counting:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Data Presentation
| Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) | Survival Fraction |
| 0 (Control) | 165 ± 12 | 33.0 | 1.00 |
| 1 | 152 ± 10 | 30.4 | 0.92 |
| 5 | 110 ± 9 | 22.0 | 0.67 |
| 10 | 68 ± 7 | 13.6 | 0.41 |
| 25 | 25 ± 4 | 5.0 | 0.15 |
| 50 | 5 ± 2 | 1.0 | 0.03 |
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100 Survival Fraction (SF) = PE of treated cells / PE of control cells
Cell Cycle Analysis by Flow Cytometry
Principle
Cell cycle analysis using flow cytometry with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15] PI is a stoichiometric dye that binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence distribution of a population of cells, one can determine the percentage of cells in each phase. An anti-proliferative compound may cause cell cycle arrest at a specific checkpoint.
Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound at selected concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[16]
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation
| Treatment | % Cells in G0/G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Control | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 |
| Compound (IC₅₀) | 68.5 ± 3.5 | 15.3 ± 1.2 | 16.2 ± 1.9 |
| Compound (2x IC₅₀) | 75.1 ± 4.2 | 8.7 ± 0.9 | 16.2 ± 2.3 |
Potential Mechanism of Action: Signaling Pathway Inhibition
Based on studies of structurally similar compounds, this compound may exert its anti-proliferative effects by inhibiting key signaling pathways.[1] One such potential target is the Fibroblast Growth Factor Receptor (FGFR) pathway. Aberrant activation of the FGFR4-Ras-MAPK pathway is a known driver of proliferation in certain cancers.[1][17] Inhibition of FGFR4 would block downstream signaling, leading to decreased activation of MAP Kinase (ERK), which in turn would reduce the expression of proteins required for cell cycle progression, ultimately causing cell cycle arrest and inhibiting proliferation.[17][18]
Caption: Potential inhibition of the FGFR4-Ras-MAPK pathway.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. nanocellect.com [nanocellect.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-5-methylpyridin-3-OL as a Potential FGFR4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the inhibitory activity of novel aminopyridinol and aminopyrimidinol derivatives against FGFR family kinases. These compounds share a core structure related to 6-Amino-5-methylpyridin-3-OL and demonstrate the potential for this chemical scaffold to yield potent and selective FGFR4 inhibitors.
Table 1: In Vitro IC50 Values of Representative Compounds Against FGFR Kinases [5]
| Compound | Target Kinase | IC50 (nM) |
| 6A | FGFR1 | 1565 |
| FGFR2 | 1149 | |
| FGFR3 | 277 | |
| FGFR4 | 190 | |
| 6O | FGFR1 | >50,000 |
| FGFR2 | 35,482 | |
| FGFR3 | >30,000 | |
| FGFR4 | 75.3 | |
| BLU9931 (Control) | FGFR1 | >10,000 |
| FGFR2 | 4,620 | |
| FGFR3 | 1,450 | |
| FGFR4 | 3 |
Compound 6A is a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol. Compound 6O is a derivative of 2-amino-4,6-dimethylpyrimidin-5-ol.
Table 2: Selectivity Profile of Representative Compounds for FGFR4 [5]
| Compound | Selectivity (Fold) vs FGFR1 | Selectivity (Fold) vs FGFR2 | Selectivity (Fold) vs FGFR3 |
| 6A | ~8 | ~6 | ~1.5 |
| 6O | >664 | ~471 | >398 |
Signaling Pathway
The FGF19-FGFR4 signaling cascade activates downstream pathways critical for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[2][6] Inhibition of FGFR4 kinase activity is expected to block these pro-survival signals.
Caption: FGFR4 Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro FGFR4 Kinase Activity Assay
This protocol is designed to determine the IC50 of a test compound against FGFR4 kinase.
Caption: Workflow for In Vitro FGFR4 Kinase Assay.
Materials:
-
Recombinant active FGFR4 kinase
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50µM DTT)[7]
-
Poly(Glu, Tyr) 4:1 as a generic kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of a solution containing FGFR4 kinase and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.[8]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Incubate at room temperature for 30 minutes.[8]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay
This protocol assesses the effect of the test compound on the proliferation of cancer cell lines with known FGFR4 dependency.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., Hep3B, Huh7) with FGF19 amplification.[6]
-
Appropriate cell culture medium and supplements
-
Test compound (this compound) dissolved in DMSO
-
Cell viability reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours.[6]
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for WST-1) using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of FGFR4 Pathway Inhibition
This protocol is used to confirm the mechanism of action by assessing the phosphorylation status of downstream targets of FGFR4.
Caption: Workflow for Western Blot Analysis.
Materials:
-
FGFR4-dependent cell line
-
Test compound
-
Recombinant FGF19
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]
-
Primary antibodies: anti-phospho-FRS2 (Tyr196), anti-total-FRS2, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control)[6]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.[6]
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[6]
-
Stimulate the cells with FGF19 (e.g., 50 ng/mL) for 15-30 minutes.[6]
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
References
- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessebooks.com [openaccessebooks.com]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
Application Notes and Protocols for Chick Chorioallantoic Membrane (CAM) Assay with 6-Amino-5-methylpyridin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both physiological and pathological conditions, including tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay is a well-established and widely used in vivo model to study angiogenesis. Its advantages include cost-effectiveness, high reproducibility, and ease of manipulation.[1] This document provides a detailed protocol for utilizing the CAM assay to evaluate the potential anti-angiogenic effects of the small molecule, 6-Amino-5-methylpyridin-3-OL. While specific data on this compound's activity in a CAM assay is not widely published, protocols for structurally similar pyridin-3-ol derivatives with known anti-angiogenic properties provide a strong foundation for this experimental design. Notably, a related analog, BJ-1108 (6-amino-2,4,5-trimethylpyridin-3-ol), has been shown to inhibit angiogenesis, suggesting that this compound may exhibit similar bioactivity.
Data Presentation: Quantitative Analysis of Angiogenesis
The following table presents a hypothetical summary of quantitative data that could be obtained from a CAM assay investigating the anti-angiogenic effects of this compound. Data is presented as mean ± standard deviation.
| Treatment Group | Concentration (µM) | Number of Blood Vessel Branch Points | Total Vessel Length (mm) | Vessel Area Coverage (%) | Inhibition of Angiogenesis (%) |
| Negative Control (Vehicle) | 0 (0.1% DMSO in PBS) | 125 ± 12 | 85 ± 7 | 35 ± 4 | 0% |
| Positive Control (e.g., Sunitinib) | 10 | 45 ± 6 | 30 ± 5 | 12 ± 2 | 64% |
| This compound | 1 | 105 ± 10 | 72 ± 6 | 30 ± 3 | 16% |
| This compound | 10 | 78 ± 8 | 55 ± 5 | 22 ± 3 | 37.6% |
| This compound | 50 | 55 ± 7 | 40 ± 4 | 15 ± 2 | 56% |
Experimental Protocols
This protocol outlines the in ovo CAM assay method. All procedures should be performed under sterile conditions in a laminar flow hood to minimize contamination.
Materials
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator with humidity control and automatic turning
-
Egg candler
-
Sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Positive control anti-angiogenic compound (e.g., Sunitinib)
-
Sterile filter paper discs (5 mm diameter)
-
Sterile forceps and scissors
-
70% ethanol
-
Parafilm or sterile adhesive tape
-
Stereomicroscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Preparation of Fertilized Chicken Eggs
-
Obtain fertilized chicken eggs and incubate them at 37.5°C with 60-65% humidity. If the incubator has an automatic turner, it should be active for the first 3 days.
-
On embryonic day 3 (E3), candle the eggs to confirm viability (presence of a developing embryo and vascularization). Discard any non-viable eggs.
-
Clean the eggshell surface with 70% ethanol.
-
Create a small hole (approximately 1-2 mm) at the blunt end of the egg over the air sac using a sterile needle or drill.
-
On the side of the egg, create a small window (approximately 1 cm²) in the shell, being careful not to puncture the underlying chorioallantoic membrane. This can be done by scoring the shell with a sterile scalpel and then carefully removing the piece of shell with forceps.
-
Seal the window with sterile adhesive tape or Parafilm and return the eggs to the incubator in a stationary position (window facing up) until embryonic day 7 (E7).
Preparation of this compound and Control Solutions
-
Stock Solution: Prepare a stock solution of this compound in sterile DMSO (e.g., 50 mM).
-
Working Solutions: Prepare serial dilutions of the stock solution in sterile PBS to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). The final concentration of DMSO in the working solutions should be kept constant and at a non-toxic level (typically ≤ 0.1%).
-
Vehicle Control: Prepare a vehicle control solution consisting of sterile PBS with the same final concentration of DMSO as the working solutions.
-
Positive Control: Prepare a solution of a known anti-angiogenic compound (e.g., Sunitinib at 10 µM) in the same vehicle.
Application of Test Compound to the CAM
-
On E7, carefully remove the eggs from the incubator and place them under a stereomicroscope.
-
Gently remove the tape sealing the window to expose the CAM.
-
Saturate a sterile 5 mm filter paper disc with 10 µL of the test solution (vehicle control, positive control, or this compound at different concentrations).
-
Carefully place the saturated filter paper disc onto the CAM, avoiding major blood vessels.
-
Reseal the window with sterile tape and return the eggs to the incubator.
Observation and Quantification of Angiogenesis
-
On embryonic day 10 (E10), after 72 hours of incubation with the test compounds, remove the eggs from the incubator.
-
Carefully open the window and observe the CAM under a stereomicroscope.
-
Capture high-resolution images of the area around the filter paper disc.
-
Quantify the angiogenic response by analyzing the captured images using software such as ImageJ.[2] Key parameters to measure include:
-
Number of blood vessel branch points: Manually or automatically count the number of vessel bifurcations within a defined area around the disc.
-
Total vessel length: Trace the blood vessels and calculate their total length.
-
Vessel area coverage: Measure the percentage of the area covered by blood vessels.
-
-
Calculate the percentage of inhibition of angiogenesis for each treatment group relative to the vehicle control.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the chick chorioallantoic membrane (CAM) assay.
Potential Signaling Pathway
The anti-angiogenic activity of pyridin-3-ol derivatives may involve the inhibition of key signaling pathways that promote endothelial cell proliferation, migration, and survival. A likely target, based on studies of similar compounds, is the PI3K/Akt pathway, a central regulator of angiogenesis.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.
References
Application Notes and Protocols for Antiangiogenic Activity Screening of 6-Amino-5-methylpyridin-3-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth, proliferation, and metastasis. The development of novel antiangiogenic agents is a key focus in cancer therapy. This document provides detailed application notes and protocols for screening the antiangiogenic potential of the novel compound 6-Amino-5-methylpyridin-3-OL . The methodologies described herein are based on established in vitro and in vivo assays commonly used in the field of angiogenesis research. While limited direct data exists for this specific compound, its structural analogs, such as 6-amino-2,4,5-trimethylpyridin-3-ols, have demonstrated notable antiangiogenic and antitumor activities, suggesting the potential of this chemical scaffold.[1][2][3]
Hypothesized Mechanism of Action
Based on studies of structurally related aminopyridinol compounds, this compound is hypothesized to exert its antiangiogenic effects by modulating key signaling pathways in endothelial cells. One such analog, BJ-1108 (a 6-amino-2,4,5-trimethylpyridin-3-ol derivative), has been shown to inhibit serotonin-induced angiogenesis by targeting the PI3K/NOX signaling pathway.[2][4] Additionally, many antiangiogenic agents target the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a primary driver of angiogenesis. Therefore, the screening strategy for this compound will focus on its ability to inhibit endothelial cell proliferation, migration, and differentiation, key processes regulated by these pathways.
Caption: VEGF Signaling Pathway and Potential Inhibition.
Experimental Workflow
A tiered approach is recommended for screening the antiangiogenic activity of this compound, starting with broad in vitro assays and progressing to more complex in vivo models.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJ-1108, a 6-Amino-2,4,5-Trimethylpyridin-3-ol Analog, Inhibits Serotonin-Induced Angiogenesis and Tumor Growth through PI3K/NOX Pathway | PLOS One [journals.plos.org]
- 3. Synthesis and antiangiogenic activity of 6-amido-2,4,5-trimethylpyridin-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJ-1108, a 6-Amino-2,4,5-Trimethylpyridin-3-ol Analog, Inhibits Serotonin-Induced Angiogenesis and Tumor Growth through PI3K/NOX Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Amino-5-methylpyridin-3-OL Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-amino-5-methylpyridin-3-ol scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent and selective inhibitors of various protein kinases.[1] Notably, compounds with this core have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key regulator in cellular processes whose dysregulation is implicated in certain cancers, such as hepatocellular carcinoma.[2][3] High-throughput screening (HTS) is a critical step in the drug discovery pipeline to efficiently identify and characterize novel modulators of such targets from large compound libraries.[4][5][6]
These application notes provide detailed protocols and workflows for the high-throughput screening of this compound derivatives, with a focus on identifying inhibitors of protein kinases. The described assays are adaptable for various kinase targets and are designed for miniaturization and automation.[7][8]
Data Presentation
The following table summarizes hypothetical quantitative data for a representative this compound derivative, designated "AMPD-X," against a panel of related kinases. This data is crucial for assessing the potency and selectivity of potential drug candidates.
| Compound | Target Kinase | Assay Type | IC50 (nM) |
| AMPD-X | Kinase A | Fluorescence Polarization | 65 |
| AMPD-X | Kinase B | TR-FRET | 980 |
| AMPD-X | Kinase C | Cell-Based Phospho-Assay | >15,000 |
| Staurosporine (Control) | Kinase A | Fluorescence Polarization | 8 |
Signaling Pathway and Experimental Workflow
Kinase Signaling Cascade
Protein kinases are crucial components of signaling cascades that regulate numerous cellular processes.[9] Small molecule inhibitors can block these pathways, making them attractive therapeutic targets.
High-Throughput Screening Workflow
A typical HTS campaign involves several stages, from initial screening of a large compound library to hit confirmation and characterization.[5][7]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Kinase Inhibition Assay
This biochemical assay measures the binding of a fluorescently labeled ligand (tracer) to a kinase.[10][11][12] Inhibitors compete with the tracer for the kinase's active site, leading to a decrease in the fluorescence polarization signal.[13] This method is well-suited for HTS due to its homogeneous format and sensitivity.[14]
Materials:
-
Kinase Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[4]
-
Enzyme Solution: Target kinase (e.g., FGFR4) diluted to the optimal concentration in Kinase Assay Buffer.
-
Fluorescent Tracer: A fluorescently labeled ligand that binds to the kinase of interest.
-
Test Compounds: this compound derivatives and control compounds (e.g., Staurosporine) dissolved in DMSO.
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the test compounds, positive control (e.g., a known inhibitor), and negative control (DMSO) to the wells of the 384-well assay plate.[4]
-
Add the kinase solution (e.g., 5 µL) to all wells using a robotic liquid handler.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.[4]
-
Add the fluorescent tracer solution (e.g., 5 µL) to all wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
The raw fluorescence polarization data from each plate is normalized to the positive and negative controls.
-
Percent inhibition is calculated for each compound.
-
Hits are identified as compounds that produce an inhibition signal above a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[4]
-
For confirmed hits, a dose-response curve is generated to determine the IC50 value.
Protocol 2: Cell-Based Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[15][16] This provides more biologically relevant data as it assesses compound activity in the presence of cellular factors.[16]
Materials:
-
Cell Line: A human cell line endogenously expressing the target kinase or engineered to overexpress it.
-
Cell Culture Medium: Appropriate medium for the chosen cell line, supplemented with fetal bovine serum and antibiotics.
-
Serum-Free Medium: For starving the cells before stimulation.
-
Stimulant: A growth factor or other agent that activates the target kinase (if required).
-
Lysis Buffer: A buffer containing detergents and phosphatase inhibitors to lyse the cells and preserve the phosphorylation state of proteins.
-
Detection Reagents: For example, an ELISA-based kit with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form of the substrate.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Assay Plates: 96- or 384-well tissue culture treated plates.
Procedure:
-
Seed the cells into the assay plates at a predetermined density and allow them to adhere overnight.
-
The next day, replace the culture medium with serum-free medium and incubate for several hours to reduce basal kinase activity.
-
Add the test compounds at various concentrations to the cells and incubate for a specified time (e.g., 1-2 hours).
-
If necessary, add a stimulant to activate the kinase and incubate for a short period (e.g., 15-30 minutes).
-
Aspirate the medium and lyse the cells by adding Lysis Buffer.
-
Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves incubation with the detection antibody, a secondary antibody conjugated to an enzyme (e.g., HRP), and the addition of a substrate to generate a detectable signal (e.g., colorimetric or chemiluminescent).
-
Read the signal on a microplate reader.
Data Analysis:
-
The signal corresponding to the amount of phosphorylated substrate is normalized to the total amount of substrate or to a control for cell viability.
-
The percent inhibition of phosphorylation is calculated for each compound concentration relative to the stimulated control.
-
Dose-response curves are plotted, and IC50 values are determined for active compounds.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
Application Note & Protocol: Quantification of 6-Amino-5-methylpyridin-3-OL in Human Plasma and Urine using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of 6-Amino-5-methylpyridin-3-OL in human plasma and urine. The method utilizes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The protocol described herein is a proposed methodology based on established analytical techniques for structurally similar compounds and requires full validation before implementation in regulated bioanalysis.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust LC-MS/MS method for the determination of this compound in human plasma and urine. The method involves a straightforward sample preparation procedure followed by rapid and selective chromatographic separation and tandem mass spectrometric detection.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d3
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Human urine
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Proposed)
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 5% B for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min. |
Mass Spectrometric Conditions (Proposed)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 125.1 > 108.1 (Quantifier), m/z 125.1 > 80.1 (Qualifier) |
| Internal Standard (IS): m/z 128.1 > 111.1 |
Note: The proposed MRM transitions would need to be optimized by direct infusion of the reference standard.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike blank human plasma or urine with the appropriate working standard solutions to prepare CC and QC samples at the desired concentrations.
Sample Preparation Protocol: Protein Precipitation for Plasma
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
Sample Preparation Protocol: Dilution for Urine
-
Pipette 50 µL of urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 450 µL of the internal standard working solution (in 50:50 acetonitrile:water).
-
Vortex for 10 seconds.
-
Transfer the solution to an HPLC vial for analysis.
Data Presentation
The following tables summarize the expected quantitative performance of the method after full validation.
Table 1: Proposed Calibration Curve and Quality Control Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 (LLOQ) | 0.5 |
| Calibration Standard 2 | 1.0 |
| Calibration Standard 3 | 5.0 |
| Calibration Standard 4 | 25.0 |
| Calibration Standard 5 | 100.0 |
| Calibration Standard 6 | 250.0 |
| Calibration Standard 7 | 400.0 |
| Calibration Standard 8 (ULOQ) | 500.0 |
| QC Low | 1.5 |
| QC Medium | 75.0 |
| QC High | 375.0 |
Table 2: Summary of Proposed Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Proposed Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy within ±20%, Precision ≤ 20% | 0.5 ng/mL |
| Accuracy (at QC levels) | Within ±15% of nominal | 95.0% - 105.0% |
| Precision (at QC levels) | ≤ 15% RSD | < 10% |
| Matrix Effect | CV ≤ 15% | < 10% |
| Recovery | Consistent and precise | > 85% |
Visualizations
Caption: Experimental workflow for plasma and urine sample analysis.
Caption: Logical relationship of the analytical method steps.
Application Notes and Protocols for In Vivo Experimental Design: 6-Amino-5-methylpyridin-3-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 6-Amino-5-methylpyridin-3-OL, a novel pyridine derivative. Drawing parallels from structurally similar compounds with demonstrated biological activities, this document outlines a phased experimental approach, from initial toxicity and pharmacokinetic profiling to efficacy assessment in a relevant disease model. The protocols provided are intended as a guide and should be adapted based on emerging data and specific research objectives.
Introduction and Therapeutic Hypothesis
While specific in vivo data for this compound is not extensively published, derivatives of aminopyridinols have shown potential as anti-angiogenic and anti-tumor agents, with some acting as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] FGFR4 is a known driver in certain cancers, particularly hepatocellular carcinoma (HCC).[1][3] Therefore, a primary therapeutic hypothesis is that this compound may function as an anti-cancer agent, potentially through the inhibition of angiogenesis or specific receptor tyrosine kinases like FGFR4. The following in vivo experimental design is structured to investigate this hypothesis.
Phased In Vivo Experimental Workflow
A structured, multi-phase approach is recommended to systematically evaluate the potential of this compound. This workflow ensures that comprehensive safety and pharmacokinetic data are gathered before proceeding to more complex and resource-intensive efficacy studies.
Caption: Phased approach for the in vivo evaluation of this compound.
Phase 1: Preclinical Safety and Pharmacokinetic Profiling
The initial phase focuses on understanding the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[4]
Toxicity Studies
Toxicological evaluation is critical to identify potential adverse effects and to determine a safe dose range for subsequent studies.[5][6]
3.1.1. Acute Toxicity Protocol
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., saline, or a suitable solvent)
-
Low dose this compound
-
Mid dose this compound
-
High dose this compound
-
-
Procedure:
-
Administer the compound via intravenous (IV) and oral (PO) routes.
-
Observe animals for clinical signs of toxicity continuously for the first 4 hours, then daily for 14 days.
-
Record body weight and food consumption twice weekly.
-
At day 14, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.
-
3.1.2. Data Presentation: Acute Toxicity Endpoints
| Parameter | Measurement |
| Clinical Observations | Morbidity, mortality, behavioral changes |
| Body Weight | Grams (g), measured on days 0, 3, 7, and 14 |
| Hematology | CBC with differential |
| Clinical Chemistry | Liver function tests (ALT, AST), kidney function |
| Histopathology | Microscopic examination of key organs |
Pharmacokinetic (PK) Studies
PK studies describe how the body processes the compound and are essential for designing effective dosing schedules in efficacy studies.[4][7][8]
3.2.1. Single-Dose PK Protocol
-
Objective: To determine key PK parameters such as clearance, half-life, volume of distribution, and oral bioavailability.
-
Animal Model: Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).
-
Groups:
-
Intravenous (IV) administration group
-
Oral (PO) administration group
-
-
Procedure:
-
Fast animals overnight before dosing.
-
Administer a single, non-toxic dose of this compound.
-
Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).[7][9]
-
Process blood to plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
Calculate PK parameters using non-compartmental analysis.[7]
-
3.2.2. Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest concentration of the drug in the blood. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Half-life | t1/2 | The time it takes for the drug concentration to be halved. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that the drug would have to occupy. |
| Oral Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. |
Phase 2: Efficacy Evaluation in a Xenograft Model
Based on the therapeutic hypothesis, an HCC xenograft model is appropriate to evaluate the anti-tumor efficacy of this compound.
Xenograft Efficacy Protocol
-
Objective: To assess the anti-tumor activity of this compound in an in vivo cancer model.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Cell Line: A human HCC cell line with known FGFR4 expression (e.g., Hep3B).[1][3]
-
Groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (high dose, based on MTD)
-
Positive control (e.g., a known FGFR4 inhibitor or standard-of-care chemotherapy)
-
-
Procedure:
-
Implant HCC cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups.
-
Administer treatment daily (or as determined by PK data) via the appropriate route.
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis.
-
4.1.1. Data Presentation: Efficacy Endpoints
| Parameter | Measurement |
| Tumor Volume | Measured with calipers (mm³), calculated as (Length x Width²)/2 |
| Tumor Weight | Measured at the end of the study (g) |
| Body Weight | Monitored as an indicator of general toxicity (g) |
| Tumor Growth Inhibition | TGI (%), calculated relative to the vehicle control group |
Phase 3: Pharmacodynamic (PD) Marker Analysis
PD studies are essential to confirm that the compound is hitting its intended target in the tumor tissue.
Target Engagement Signaling Pathway
If this compound is hypothesized to inhibit the FGFR4 signaling pathway, key downstream markers can be assessed.
Caption: Hypothesized FGFR4 signaling pathway inhibited by this compound.
PD Marker Analysis Protocol
-
Objective: To measure the modulation of target signaling pathways in tumor tissue following treatment.
-
Procedure:
-
Conduct a satellite efficacy study with the same treatment groups.
-
Collect tumors at various time points after the final dose (e.g., 2, 8, and 24 hours).
-
Prepare tumor lysates for analysis.
-
Use techniques like Western blotting or immunohistochemistry to measure the levels of total and phosphorylated proteins in the FGFR4 pathway (e.g., p-ERK, p-AKT).
-
5.2.1. Data Presentation: PD Markers
| Pathway Component | Analysis Method | Expected Outcome with Treatment |
| p-FRS2 | Western Blot / IHC | Decrease |
| p-ERK | Western Blot / IHC | Decrease |
| p-AKT | Western Blot / IHC | Decrease |
| Ki-67 | IHC | Decrease (marker of proliferation) |
By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the in vivo potential of this compound as a novel therapeutic agent.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. In vivo Toxicology | InterBioTox [interbiotox.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. admescope.com [admescope.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Molecular Docking Studies of 6-Amino-5-methylpyridin-3-OL with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that modulate a majority of cellular signaling pathways.[1][2][3] Their dysregulation is a hallmark of numerous diseases, including cancer, rendering them prime targets for therapeutic intervention. The small molecule 6-Amino-5-methylpyridin-3-OL and its analogs represent a promising scaffold for the development of novel protein kinase inhibitors. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[4][5] This methodology facilitates the rapid screening of potential inhibitors and provides crucial insights into the molecular interactions that govern binding, thereby steering lead optimization efforts.[4][6]
These application notes provide a comprehensive overview of the molecular docking of a representative aminopyridinol compound, 6-Amino-2,4,5-trimethylpyridin-3-ol, with Fibroblast Growth Factor Receptor 4 (FGFR4), based on available research.[7][8] While direct studies on this compound are limited, the provided protocols and data for this closely related analog offer a robust framework for initiating similar investigations.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives against various protein kinases, as reported in the literature. This data is essential for validating and correlating the results of molecular docking studies.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Compound 6A | FGFR4 | 190 | 1.5 to 8-fold selectivity for FGFR4 over FGFR1-3. | [8] |
| FGFR1 | 1565 | [8] | ||
| FGFR2 | 1149 | [8] | ||
| FGFR3 | 277 | [8] | ||
| Compound 6O | FGFR4 | 75.3 | 398 to 664-fold selectivity for FGFR4 over FGFR1-3. | [8] |
| FGFR1 | >50,000 | [8] | ||
| FGFR2 | 35,482 | [8] | ||
| FGFR3 | >30,000 | [8] | ||
| BLU9931 (Control) | FGFR4 | - | Known selective FGFR4 inhibitor. | [8] |
Signaling Pathways and Experimental Workflow
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration.[8] Dysregulation of the FGFR signaling pathway is implicated in various cancers. The diagram below illustrates a simplified representation of the FGFR signaling cascade and the point of inhibition by small molecule inhibitors.
Caption: Simplified FGFR signaling pathway and the point of kinase inhibition.
Molecular Docking Experimental Workflow
The following diagram outlines the typical workflow for a molecular docking study, from target and ligand preparation to the analysis of results.
Caption: General workflow for a molecular docking study.
Experimental Protocols
Molecular Docking Protocol
This protocol provides a generalized procedure for performing molecular docking studies of this compound with a target protein kinase.
1. Software and Tools:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or Chimera: For visualization and analysis of docking results.
-
ChemDraw or similar software: For drawing and generating the 3D structure of the ligand.
2. Protein Preparation:
a. Obtain the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB). b. Prepare the protein for docking using AutoDock Tools (ADT): i. Remove water molecules and any co-crystallized ligands.[4] ii. Add polar hydrogen atoms.[4] iii. Assign Kollman charges.[4] iv. Save the prepared protein in the PDBQT file format.[4]
3. Ligand Preparation:
a. Draw the 2D structure of this compound using chemical drawing software and convert it to a 3D structure (e.g., SDF or MOL2 format). b. Prepare the ligand for docking using ADT: i. Detect the root of the molecule and define the rotatable bonds.[4] ii. Save the prepared ligand in the PDBQT file format.
4. Grid Generation:
a. Identify the active site of the kinase, typically the ATP-binding pocket. This can be determined from the position of a co-crystallized ligand or through literature review. b. Using AutoDock Tools, define a grid box that encompasses the entire binding site. The grid parameters (center coordinates and dimensions) should be recorded in a configuration file.
5. Docking Simulation:
a. Create a configuration file (e.g., conf.txt) that specifies the file paths for the prepared protein and ligand, the grid parameters, and the number of binding modes to generate. b. Execute the docking simulation using AutoDock Vina from the command line: vina --config conf.txt --log log.txt c. The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
6. Analysis of Results:
a. Visualize the docking results using PyMOL or Chimera by loading the prepared protein and the output ligand poses. b. Analyze the interactions between the top-ranked pose of this compound and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. c. Compare the predicted binding mode and affinity with any available experimental data for validation.
In Vitro Kinase Assay (General Protocol)
To validate the in silico findings, an in vitro kinase assay is essential to determine the inhibitory activity of the compound.
1. Materials:
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Recombinant protein kinase
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Kinase buffer
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ATP
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Substrate (specific to the kinase)
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This compound (test compound)
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ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
2. Procedure:
a. Prepare a serial dilution of this compound in DMSO.[4] b. In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.[4] c. Incubate the plate for 10 minutes at room temperature.[4] d. Initiate the kinase reaction by adding a mixture of the substrate and ATP.[4] e. Incubate for 60 minutes at room temperature.[4] f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.[4] g. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.[4] h. Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This document provides a framework for the computational and experimental evaluation of this compound and its analogs as potential protein kinase inhibitors. The combination of molecular docking and in vitro assays represents a robust strategy for the identification and characterization of novel kinase inhibitors for therapeutic development. The provided protocols and data serve as a guide for researchers to design and execute their own studies in this promising area of drug discovery.
References
- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Docking | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Amino-5-methylpyridin-3-OL Analogs as Kinase Inhibitors
These application notes provide a comprehensive overview of the structure-activity relationship (SAR) studies of 6-amino-5-methylpyridin-3-ol analogs, with a focus on their activity as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals.
Introduction
The this compound scaffold is a key pharmacophore in the development of kinase inhibitors. Modifications to this core structure have been explored to enhance potency, selectivity, and pharmacokinetic properties. This document details the SAR of a series of 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors, which are close structural analogs of the core topic. These compounds have shown potential in the treatment of hepatocellular carcinoma (HCC).[1][2]
Structure-Activity Relationship (SAR) Summary
The SAR for this series of compounds was elucidated through systematic modifications of the core scaffold and evaluation of their inhibitory activity against FGFR4 and other kinases.
Key findings include:
-
Effect of Methyl Groups: The introduction of methyl groups on the pyridine or pyrimidine ring was found to influence activity. While in some contexts, methylation can be detrimental, a combination of specific substitutions can lead to higher activity and selectivity.[1]
-
Halogen Substitution: The presence and nature of halogen substituents on the dimethoxyphenyl ring play a crucial role. Fluorine substitution, in particular, was found to be favorable for FGFR4 inhibitory activity.[1]
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Core Ring System: A comparison between the trimethylpyridine and dimethylpyrimidine cores revealed that the dimethylpyrimidine core, in combination with optimal substitutions, could lead to superior FGFR4 selectivity.[1]
Quantitative Data Presentation
The inhibitory activities of the synthesized analogs against FGFR family kinases and their anti-proliferative effects on an HCC cell line are summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of Key this compound Analogs [1]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 6A | 1565 | 1149 | 277 | 190 |
| 6O | >50,000 | 35,482 | >30,000 | 75.3 |
| BLU9931 (Control) | 1600 | 820 | 290 | 3 |
Table 2: Anti-proliferative Activity of Key Analogs in Hep3B HCC Cells [1]
| Compound | GI50 (µM) |
| 6O | 0.03 |
| BLU9931 (Control) | 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Protocol for Kinase Inhibition Assay (FGFR4)
This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against FGFR4.
Workflow Diagram:
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-methylpyridin-3-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Amino-5-methylpyridin-3-OL synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound and its derivatives?
A common approach involves a multi-step synthesis starting from a commercially available pyridine derivative. A key strategy includes the introduction of an amino group at the C6 position of the pyridine ring, often via a nitration-reduction sequence or a palladium-catalyzed amination reaction like the Buchwald-Hartwig amination.[1] The hydroxyl group at the C3 position can be protected during these steps and later deprotected.
Q2: My overall yield is consistently low. What are the most critical steps to optimize?
Low overall yield in a multi-step synthesis can result from inefficiencies at various stages. Key steps to scrutinize for optimization are:
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Nitration: Incomplete nitration or formation of undesired isomers can significantly impact the yield. Reaction temperature and the choice of nitrating agent are critical parameters.
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Reduction of the nitro group: The choice of reducing agent and reaction conditions can affect the efficiency of the reduction and the formation of byproducts. Catalytic hydrogenation is often a clean and high-yielding method.
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Purification: Loss of product during purification steps, especially chromatography, can be a major contributor to low yield. Optimizing the mobile phase and using high-quality silica gel is important.
Q3: I am observing significant side product formation. What are the likely side reactions?
Common side reactions can include:
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Over-nitration or nitration at incorrect positions: This can occur if the reaction conditions for nitration are too harsh.
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Incomplete reduction: The presence of starting nitro compound in the final product indicates incomplete reduction.
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Oxidation of the product: The aminopyridinol product can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.
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Formation of dimers or polymers: This can be an issue during palladium-catalyzed coupling reactions if the reaction is not properly controlled.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive catalyst (in case of catalytic reactions).2. Low reaction temperature.3. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst. For palladium catalysts, ensure an inert atmosphere is maintained.2. Gradually increase the reaction temperature and monitor the progress by TLC.3. Use freshly distilled or high-purity anhydrous solvents and reagents. |
| Formation of multiple spots on TLC, indicating a mixture of products | 1. Non-selective reaction conditions (e.g., in nitration).2. Decomposition of starting material or product.3. Side reactions due to reactive intermediates. | 1. Re-evaluate and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.2. Conduct the reaction at a lower temperature and for a shorter duration.3. Use protecting groups for sensitive functional groups. |
| Difficulty in isolating the final product | 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during extraction.3. Product co-elutes with impurities during column chromatography. | 1. Use a different solvent for extraction or perform multiple extractions with smaller volumes.2. Add brine to the aqueous layer to break the emulsion.3. Optimize the solvent system for column chromatography; consider using a gradient elution. |
| Product degradation upon storage | 1. The compound is sensitive to light, air, or moisture. | 1. Store the final product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. |
Experimental Protocols
Step 1: Nitration of a Methyl-hydroxypyridine Precursor
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To a solution of the methyl-hydroxypyridine precursor in concentrated sulfuric acid, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).
-
Stir the reaction mixture at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro-product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Nitro Group
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Dissolve the nitro-substituted pyridine in a suitable solvent (e.g., ethanol or methanol).
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Add a catalyst, such as 10% Palladium on carbon (Pd/C).
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Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude amino-product.
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Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Reaction Conditions for Yield Optimization
| Parameter | Condition A | Condition B | Condition C | Observed Yield (%) |
| Nitration Temperature | 0 °C | 25 °C (Room Temp) | -10 °C | To be determined |
| Nitrating Agent | HNO₃/H₂SO₄ | KNO₃/H₂SO₄ | Fuming HNO₃ | To be determined |
| Reduction Catalyst | 10% Pd/C | Raney Nickel | SnCl₂/HCl | To be determined |
| Hydrogenation Pressure | 1 atm (balloon) | 50 psi | N/A | To be determined |
Visualizations
Caption: A simplified reaction pathway for the synthesis of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 6-Amino-5-methylpyridin-3-OL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Amino-5-methylpyridin-3-OL in aqueous buffers during experiments.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dissolving this compound in Aqueous Buffer
When this compound fails to dissolve or precipitates out of an aqueous buffer, it indicates that its solubility limit has been exceeded under the current conditions. The following troubleshooting workflow provides a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: The aqueous solubility of this compound is generally low, particularly in neutral to alkaline pH buffers. This is a common characteristic for many pyridine-based compounds. The solubility is highly dependent on the pH, temperature, and ionic strength of the buffer.
Q2: How does pH affect the solubility of this compound?
A2: this compound contains basic pyridine nitrogen atoms. Lowering the pH of the aqueous buffer will lead to the protonation of these nitrogen atoms, resulting in the formation of a more soluble cationic species.[1] Therefore, solubility is expected to increase significantly in acidic conditions (pH < 6.0).
Q3: What are the recommended starting points for pH modification to improve solubility?
A3: We recommend preparing a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0, 5.5, 5.0) to empirically determine the optimal pH for your desired concentration. It is crucial to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[1]
Q4: Can I use co-solvents to dissolve this compound?
A4: Yes, using co-solvents is a widely adopted strategy for dissolving poorly water-soluble compounds.[2][3][4] Water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) can be added to the aqueous buffer to increase the solubility of this compound.[1][3][5] It is essential to keep the final concentration of the co-solvent low (typically <1% v/v) to avoid potential toxicity or off-target effects in biological assays.
Q5: Are there other methods to enhance the solubility of this compound?
A5: Besides pH modification and co-solvents, other techniques can be employed:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can be used to form micelles that encapsulate the compound, thereby increasing its apparent solubility.[6][7]
-
Complexation: Cyclodextrins can form inclusion complexes with the compound, which have enhanced aqueous solubility.[1][6]
-
Salt Formation: If you have the capability, forming a salt of the compound (e.g., hydrochloride salt) can significantly improve its solubility in water.[8]
Data Presentation: Solubility Enhancement Strategies
The following tables summarize the expected impact of various solubility enhancement techniques on this compound. The data presented is illustrative and should be confirmed experimentally.
Table 1: Effect of pH on the Aqueous Solubility of this compound
| Buffer pH | Expected Solubility (µg/mL) |
| 7.4 | < 10 |
| 7.0 | 10 - 25 |
| 6.5 | 25 - 50 |
| 6.0 | 50 - 100 |
| 5.5 | 100 - 200 |
| 5.0 | > 200 |
Table 2: Effect of Co-solvents on the Solubility of this compound in PBS (pH 7.4)
| Co-solvent (5% v/v) | Expected Solubility (µg/mL) |
| None | < 10 |
| Ethanol | 50 - 75 |
| Propylene Glycol | 75 - 100 |
| PEG 400 | 100 - 150 |
| DMSO | > 200 |
Table 3: Effect of Surfactants on the Solubility of this compound in PBS (pH 7.4)
| Surfactant (0.1% w/v) | Expected Solubility (µg/mL) |
| None | < 10 |
| Tween® 80 | 75 - 125 |
| Polysorbate 20 | 60 - 100 |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol outlines the steps to determine the solubility of this compound at different pH values.
Caption: Experimental workflow for determining the pH-solubility profile.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH levels ranging from 5.0 to 7.4.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspensions at high speed to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the measured solubility (in µg/mL or mM) against the buffer pH to determine the pH-solubility profile.
Protocol 2: Screening Co-solvents for Solubility Enhancement
This protocol describes a method to screen different co-solvents for their ability to increase the solubility of this compound.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Co-solvent Buffer Preparation: Prepare a series of your primary aqueous buffer (at a fixed pH) containing different co-solvents (e.g., ethanol, propylene glycol, PEG 400) at various concentrations (e.g., 1%, 2%, 5% v/v).
-
Solubility Assessment:
-
Add a small aliquot of the DMSO stock solution to each co-solvent buffer to achieve a target concentration that is expected to be near the solubility limit.
-
Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour).
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For a quantitative assessment, follow steps 2-6 of Protocol 1, using the co-solvent buffers.
-
-
Selection: Choose the co-solvent and concentration that provides the desired solubility without adversely affecting the experimental system.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Troubleshooting unexpected results in 6-Amino-5-methylpyridin-3-OL experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-methylpyridin-3-OL.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound and its derivatives are primarily investigated for their potential as anti-angiogenic and anti-tumor agents.[1] They have shown promise as inhibitors of signaling pathways involved in cancer progression, such as the Fibroblast Growth Factor Receptor 4 (FGFR4) pathway, which is often dysregulated in hepatocellular carcinoma.[2][3][4][5]
Q2: What are the key physical and chemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 124.14 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a solid, potentially crystalline. | General knowledge of similar compounds |
| Solubility | Likely soluble in organic solvents like DMSO and methanol. | General knowledge of similar compounds |
Q3: What are the main safety precautions to consider when handling this compound?
A3: Similar aminopyridine compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid generating dust.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis and handling of this compound and its derivatives.
Synthesis & Reaction Issues
Problem 1: Low or no yield in Buchwald-Hartwig amination for the synthesis of this compound derivatives.
Possible Causes & Solutions:
| Cause | Solution |
| Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[7] | Use sterically bulky phosphine ligands (e.g., XPhos, RuPhos) to shield the palladium center.[7] Consider using a higher catalyst loading. |
| Incorrect Base: The choice of base is critical for the catalytic cycle. | Screen different bases such as sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[7][8] The strength of the base should be compatible with other functional groups in your substrates. |
| Poor Quality Reagents/Inert Atmosphere: Palladium catalysts are sensitive to air and moisture. | Use freshly distilled and degassed solvents (e.g., toluene, dioxane).[7][9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[7] |
| Suboptimal Temperature: The reaction may require specific thermal conditions to proceed efficiently. | Optimize the reaction temperature. Buchwald-Hartwig reactions are typically heated, but excessive heat can lead to catalyst decomposition.[7] Monitor for the formation of palladium black, which indicates catalyst decomposition.[7] |
Problem 2: Formation of unexpected side products.
Possible Causes & Solutions:
| Cause | Solution |
| Homocoupling of Aryl Halide: This can occur, especially in the presence of copper co-catalysts in Sonogashira coupling, a related cross-coupling reaction.[8] | For reactions sensitive to this side product, consider using a copper-free protocol.[8] |
| Reaction with other nucleophilic sites: If your starting materials have other nucleophilic groups (e.g., other amines, hydroxyls), they may compete in the reaction. | Protect competing nucleophilic groups before the coupling reaction and deprotect them in a subsequent step.[9] |
| Dimerization: Some reaction conditions can favor the formation of dimers. | Optimize reaction conditions such as temperature and pressure. Thorough purification of starting materials can also minimize side reactions.[10] |
Purification & Characterization Issues
Problem 3: Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Product instability: The aminopyridinol core may be sensitive to acidic or strongly basic conditions. | Use neutral purification techniques like flash column chromatography with a neutral solvent system (e.g., ethyl acetate/hexanes). Avoid strongly acidic or basic conditions during workup and purification. |
| Co-elution with byproducts: Byproducts with similar polarity to the desired product can make separation challenging. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method if the product is a solid. |
Problem 4: Ambiguous spectroscopic data (NMR, MS).
Possible Causes & Solutions:
| Cause | Solution |
| Presence of impurities: Even small amounts of impurities can complicate spectral interpretation. | Ensure the sample is of high purity before analysis. Compare the obtained spectra with predicted data or data from closely related, well-characterized compounds. |
| Complex fragmentation in Mass Spectrometry: The molecule may undergo complex fragmentation patterns. | Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition. Analyze the fragmentation pattern to identify characteristic losses. |
| Broad or overlapping peaks in NMR: This can be due to aggregation, exchange phenomena, or conformational isomers. | Acquire NMR spectra at different temperatures or in different deuterated solvents. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can help in assigning complex spectra. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation: In a glovebox, add the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at the optimized temperature (typically 80-110 °C) for the required time (often 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Signaling Pathways & Experimental Workflows
Angiogenesis Signaling Pathway
This compound and its analogs have been shown to possess anti-angiogenic properties.[1] Angiogenesis is a complex process involving multiple signaling pathways, with the Vascular Endothelial Growth Factor (VEGF) pathway being a key regulator.
Caption: Simplified VEGF signaling pathway in angiogenesis.
FGFR4 Signaling Pathway in Hepatocellular Carcinoma (HCC)
Derivatives of this compound have been developed as selective inhibitors of FGFR4, a key driver in a subset of hepatocellular carcinomas.[2][5]
Caption: Simplified FGF19-FGFR4 signaling pathway in HCC.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and evaluation of this compound derivatives.
Caption: General experimental workflow.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of 6-Amino-5-methylpyridin-3-OL in Solution
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of 6-Amino-5-methylpyridin-3-OL in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is the likely cause?
A1: The discoloration of your this compound solution is most likely due to oxidation. Aromatic amines and phenols are susceptible to air oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and neutral to alkaline pH.[1][2] This process can lead to the formation of colored degradation products.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors:
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pH: The pH of the solution can significantly impact stability, with neutral to alkaline conditions often accelerating degradation.[1][3][4][5]
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Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1][6]
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Light: Exposure to UV or ambient light can induce photodegradation.[6]
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Temperature: Higher temperatures generally increase the rate of degradation reactions.[5]
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Presence of Metal Ions: Trace metal ions can catalyze oxidation reactions.
Q3: How can I minimize the degradation of this compound in my stock solutions?
A3: To minimize degradation, it is recommended to:
-
Use an acidic buffer: Preparing stock solutions in a slightly acidic buffer (e.g., pH 4-5) can increase stability by protonating the amino group, making it less susceptible to oxidation.[1][3]
-
Use deoxygenated solvents: Purging your solvent with an inert gas like nitrogen or argon before preparing the solution can help remove dissolved oxygen.
-
Add antioxidants: Incorporating antioxidants such as ascorbic acid, sodium sulfite, or sodium dithionite into your solution can help prevent oxidation.[2][7]
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Store at low temperatures: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down potential degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid discoloration of the solution upon preparation. | Oxidation: The compound is rapidly oxidizing upon dissolution. | 1. Prepare the solution using a deoxygenated solvent. 2. Work under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen). 3. Add an antioxidant to the solvent before adding the compound. |
| Precipitate forms in the solution over time. | Degradation Product Insolubility or pH Shift: The degradation products may be less soluble than the parent compound, or the pH of the solution may have changed. | 1. Analyze the precipitate to identify if it is a degradation product. 2. Check the pH of the solution and adjust if necessary. 3. Filter the solution before use and consider preparing fresh solutions more frequently. |
| Loss of compound potency or inconsistent experimental results. | Compound Degradation: The concentration of the active compound is decreasing over time. | 1. Perform a stability study under your experimental conditions to determine the rate of degradation (see Experimental Protocols section). 2. Prepare fresh solutions for each experiment. 3. Implement the stabilization strategies outlined in the FAQs. |
| Formation of unexpected peaks in HPLC analysis. | Degradation: The new peaks are likely degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method is stability-indicating.[8][9] 2. Use the information from the forced degradation study to track the formation of these impurities in your experiments. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[8][9][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a buffered aqueous solution).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. At appropriate time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[11]
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[11]
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[11]
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours. At appropriate time points, withdraw a sample, and dilute to the final concentration for HPLC analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark in the same chamber. After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
3. Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
Protocol 2: General Procedure for Preparing a Stabilized Solution
-
Solvent Preparation:
-
Take a suitable volume of your desired solvent (e.g., a pH 4.5 acetate buffer).
-
If high stability is required, add an antioxidant like ascorbic acid to a final concentration of 0.01-0.1 mg/mL.[7]
-
Deoxygenate the solvent by bubbling argon or nitrogen gas through it for 15-30 minutes.
-
-
Solution Preparation:
-
Weigh the required amount of this compound.
-
Dissolve the compound in the prepared stabilized solvent.
-
If possible, perform this step under an inert atmosphere.
-
-
Storage:
-
Store the solution in a tightly sealed amber vial to protect it from light and air.
-
For long-term storage, keep the solution at 2-8 °C or frozen.
-
Visualizations
Caption: Factors accelerating the degradation of this compound.
Caption: Troubleshooting workflow for stabilizing this compound solutions.
References
- 1. p-Aminophenol Hydrochloride Solution | Photrio.com Photography Forums [photrio.com]
- 2. chemcess.com [chemcess.com]
- 3. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine - Google Patents [patents.google.com]
- 8. biomedres.us [biomedres.us]
- 9. asianjpr.com [asianjpr.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 6-Amino-5-methylpyridin-3-ol Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for 6-Amino-5-methylpyridin-3-ol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during the purification of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and similar aminopyridinols are silica gel column chromatography and recrystallization. The choice of method depends on the impurity profile and the desired final purity.
Q2: My purified this compound appears discolored (e.g., yellow or brown). What could be the cause?
A2: Discoloration is often due to oxidation of the amino and hydroxyl groups on the pyridine ring. Exposure to air, light, or residual acidic/basic impurities from the synthesis can promote the formation of colored byproducts. It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.
Q3: I am observing low recovery after silica gel chromatography. What are the potential reasons?
A3: Low recovery can result from several factors:
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Irreversible adsorption: The polar amino and hydroxyl groups can strongly adsorb to the acidic silica gel, leading to product loss. Pre-treating the silica gel with a base (e.g., triethylamine in the eluent) can mitigate this.
-
Improper solvent system: An eluent with insufficient polarity may not effectively desorb the compound from the silica. Conversely, a too-polar eluent may co-elute impurities.
-
Compound degradation: The compound may be unstable on silica gel over long periods. Faster elution is recommended.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a suitable method for purifying this compound, especially for achieving high purity on a smaller scale. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q5: What are the recommended storage conditions for purified this compound?
A5: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (e.g., in a refrigerator or freezer).
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product streaking on TLC plate | - Compound is too polar for the chosen eluent. - Sample is overloaded on the TLC plate. - Presence of highly polar impurities. - Interaction with acidic silica. | - Increase the polarity of the mobile phase. - Spot a more dilute sample on the TLC plate. - Consider a preliminary purification step (e.g., acid-base extraction) to remove baseline impurities. - Add a small amount of triethylamine or ammonia to the eluent. |
| Co-elution of impurities during column chromatography | - Improper solvent gradient. - Structurally similar impurities. | - Use a shallower solvent gradient during column chromatography to improve separation. - Consider a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., recrystallization). |
| Product fails to crystallize during recrystallization | - Solution is not supersaturated. - Presence of impurities inhibiting crystal formation. - Incorrect solvent system. | - Concentrate the solution further. - Try scratching the inside of the flask with a glass rod or adding a seed crystal. - Re-purify the material by another method (e.g., chromatography) to remove impurities. - Screen for a more suitable recrystallization solvent or solvent mixture. |
| Oily product obtained after solvent evaporation | - Presence of residual solvent. - The product is a low-melting solid or an oil at room temperature. - Presence of greasy impurities. | - Dry the product under high vacuum for an extended period. - Attempt to induce crystallization by cooling or trituration with a non-polar solvent (e.g., hexanes). - Purify further by column chromatography. |
Quantitative Data Summary
The following tables provide representative data for the purification of aminopyridinol compounds. Note that these are generalized values and actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Methods for a Crude Aminopyridinol Sample
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g) |
| Silica Gel Chromatography | 85 | >98 | 75 | 200 |
| Recrystallization (Ethanol/Water) | 85 | 95 | 60 | 50 |
| Preparative RP-HPLC | 85 | >99 | 50 | 500 |
Table 2: Optimization of Silica Gel Chromatography Eluent
| Eluent System (v/v) | Rf Value | Resolution (from major impurity) | Recovery (%) |
| Dichloromethane:Methanol (98:2) | 0.15 | 1.2 | 70 |
| Dichloromethane:Methanol (95:5) | 0.35 | 1.8 | 78 |
| Dichloromethane:Methanol (90:10) | 0.60 | 1.5 | 75 |
| Dichloromethane:Methanol:Ammonia (95:5:0.1) | 0.38 | 2.0 | 85 |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Dichloromethane:Methanol 98:2).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (e.g., methanol) and adsorb it onto a small amount of silica gel. Dry the silica with the adsorbed compound and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to facilitate the movement of the compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general method for the purification of this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices for aminopyridinols include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
Technical Support Center: Addressing Off-Target Effects of 6-Amino-5-methylpyridin-3-OL Derivatives in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects with derivatives of 6-Amino-5-methylpyridin-3-OL in cell-based assays. Given that this core structure can be modified to target various proteins, this guide focuses on general principles and established methodologies for identifying, validating, and mitigating off-target effects applicable to novel small molecule inhibitors.
Troubleshooting Guide
This guide is designed to help you navigate common issues that may arise during your experiments and determine if they are related to off-target effects.
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
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Question: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
-
Answer: Distinguishing between on-target and off-target cytotoxicity is crucial for accurate data interpretation. A multi-step approach is recommended:
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Dose-Response Analysis: On-target effects should ideally occur at concentrations consistent with the inhibitor's potency (e.g., IC50 or EC50). Off-target effects often manifest at higher concentrations. Perform a dose-response curve to identify the lowest effective concentration that elicits the desired phenotype while minimizing toxicity.
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Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to rescue the phenotype by expressing a form of the target protein that is resistant to the inhibitor.
-
Test in Target-Negative Cell Lines: A strong indicator of off-target activity is when your compound shows effects in a cell line that does not express the intended target kinase or protein.
-
Issue 2: The experimental results are inconsistent or unexpected.
-
Question: My inhibitor is showing effects in a cell line that doesn't express the target protein. What could be the cause?
-
Answer: This strongly suggests off-target activity. Many small molecule inhibitors can interact with other proteins, especially at higher concentrations. To investigate this:
-
Kinome-Wide Selectivity Screening: Perform a kinome-wide selectivity screen to identify other potential kinase targets. This can provide a broader picture of your compound's specificity.
-
Pathway Analysis: Use techniques like Western blotting to examine the activation state of key proteins in related signaling pathways. This can help identify which alternative pathways might be affected by your compound.
-
-
Question: I'm observing an unexpected cellular phenotype that doesn't align with the known function of the target protein. What should I do?
-
Answer: Unanticipated cellular responses often suggest the inhibition of other signaling pathways. To investigate this, consider the following:
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Use a Negative Control Analog: If available, test a close structural analog of your compound that is inactive against the primary target. If this inactive analog produces the same phenotype, it is likely an off-target effect.
-
Activation of Compensatory Signaling Pathways: Inhibition of a primary pathway can sometimes lead to the activation of compensatory pathways. Use Western blotting to probe for the activation of known compensatory routes.
-
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor and why are they a concern? A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target. These interactions can modulate other signaling pathways, leading to misleading experimental results, cellular toxicity, and potential adverse side effects in clinical applications.
Q2: My inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason? A2: Discrepancies between biochemical and cellular potency are common and can be due to several factors, including poor cell permeability, active removal from the cell by efflux pumps, or degradation of the compound in the cellular environment.
Q3: What are essential controls for a Western blot experiment to assess the effect of an inhibitor? A3: A well-controlled Western blot is critical for interpreting the effects of an inhibitor. Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (e.g., DMSO) to control for any effects of the vehicle itself.
-
Positive and Negative Controls: A cell line or treatment condition known to express high and low levels of the target protein and its phosphorylated form, respectively.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Quantitative Data Summary Tables
Use the following templates to structure your experimental data for clear comparison.
Table 1: Dose-Response Analysis for Cytotoxicity (e.g., CC50) and Efficacy (e.g., EC50)
| Cell Line | Target Expression | CC50 (µM) | EC50 (µM) | Therapeutic Index (CC50/EC50) |
| Cell Line A | High | |||
| Cell Line B | Low/Negative | |||
| Control Cell Line | Non-cancerous |
Table 2: Kinome Profiling Summary (% Inhibition at a fixed concentration)
| Kinase Family | Kinase Target | % Inhibition |
| TK | Target Kinase | |
| TK | Off-Target Kinase 1 | |
| CMGC | Off-Target Kinase 2 | |
| AGC | Off-Target Kinase 3 |
Experimental Protocols
Protocol 1: Western Blotting for Signaling Pathway Analysis
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Cell Treatment: Treat cells with your this compound derivative at various concentrations and time points. Include a vehicle control (e.g., DMSO).
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Lysate Preparation: Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
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SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., Akt, ERK, JNK) and your primary target.
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Detection: Use an appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
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Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
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Compound Treatment: Treat the cells with a serial dilution of your compound. Include a vehicle control and a positive control for cytotoxicity.
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Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
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Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
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Measurement: Measure the absorbance or luminescence using a plate reader.
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Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: An experimental workflow for identifying and validating off-target effects.
Caption: A diagram illustrating on-target vs. off-target signaling pathways.
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Aminopyridinol Synthesis
Welcome to the technical support center for the optimization of Buchwald-Hartwig amination, with a special focus on the synthesis of aminopyridinols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find detailed troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What makes the Buchwald-Hartwig amination of pyridinol substrates challenging?
A1: The amination of pyridinol substrates, particularly halopyridines, presents unique challenges. The primary issue is the propensity of the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit or poison it, leading to low yields.[1] Additionally, the presence of the hydroxyl (-OH) and amino (-NH2) groups can lead to side reactions or complicate solubility.
Q2: How do I select the right catalyst and ligand for my aminopyridinol synthesis?
A2: Catalyst and ligand selection is the most critical factor for success.[2] For electron-deficient heteroaromatic substrates like pyridines, sterically hindered and electron-rich biarylphosphine ligands are often required.[3] Ligands such as XPhos, RuPhos, and tBuXPhos are excellent starting points for screening.[1][3] Using a pre-formed palladium-ligand complex (precatalyst) can also ensure more consistent and reliable activation of the active Pd(0) species.[4][5]
Q3: Which base should I choose for the reaction?
A3: The choice of base is highly dependent on the functional groups present in your substrates.[6]
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Strong Bases (e.g., NaOt-Bu, LHMDS): These are the most common and often lead to the highest reaction rates.[4] However, they are incompatible with base-sensitive functional groups like esters.[7]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance and are a good choice for sensitive substrates, though they may require higher reaction temperatures or longer reaction times to achieve good conversion.[2][6]
Q4: What is the ideal solvent and temperature for this reaction?
A4: Aprotic, non-polar solvents are generally preferred.
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Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[6][8] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[6] Solvents like pyridine and acetonitrile should be avoided as they can inhibit the catalyst.[4][9]
-
Temperature: Reactions are typically heated between 80-110 °C.[1] Insufficient heat can lead to slow or incomplete reactions, while excessive temperatures (>120 °C) can cause catalyst decomposition into palladium black.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during the Buchwald-Hartwig amination of aminopyridinols.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Poisoning | The pyridine nitrogen is likely coordinating to the palladium center. Switch to a more sterically bulky biarylphosphine ligand (e.g., XPhos, RuPhos) to shield the metal center.[1] |
| Incorrect Catalyst/Ligand Choice | The selected system may not be active for your specific substrate. Screen a panel of ligands and palladium precatalysts. Generations 3 and 4 precatalysts are often highly effective.[5] |
| Suboptimal Base | The base may be too weak to facilitate deprotonation of the amine-palladium complex. If your substrate allows, switch from a carbonate base to a stronger alkoxide base like NaOt-Bu.[6][10] |
| Poor Reagent/Solvent Quality | The active Pd(0) catalyst is sensitive to oxygen and moisture.[2] Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[9] |
| Reagent Insolubility | If starting materials or the base are not dissolved, the reaction will be inefficient.[1] Try a different solvent system or consider a combination of an inorganic base with a soluble organic base like DBU.[4] |
| Inadequate Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature in 10 °C increments, monitoring for catalyst decomposition (formation of palladium black).[2] |
Problem 2: Significant Side Product Formation
| Possible Cause | Suggested Solution |
| Hydrodehalogenation | This side reaction, where the halide is replaced by hydrogen, can compete with the desired amination.[6] It often arises from β-hydride elimination.[11] Using a more sterically hindered ligand can favor the desired reductive elimination pathway.[12] |
| Catalyst Decomposition | Prolonged heating at high temperatures can cause the catalyst to decompose. Lower the reaction temperature and increase the reaction time.[1] |
| Product Inhibition | In some cases, the aminopyridine product can coordinate to the palladium and inhibit the catalytic cycle.[2] Trying a different class of ligand or adjusting the reaction concentration may help mitigate this effect. |
Below is a troubleshooting flowchart to guide your optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Improving the Selectivity of 6-Amino-5-methylpyridin-3-OL for Specific Kinases
This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Amino-5-methylpyridin-3-OL and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving kinase selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the likely kinase targets of this compound?
While comprehensive screening data for this compound is not widely published, based on studies of close structural analogs such as 6-Amino-2,4,5-trimethylpyridin-3-ol, the primary targets are likely members of the Fibroblast Growth Factor Receptor (FGFR) family, with a potential for selectivity towards FGFR4.[1][2][3][4] The aminopyridine core is a common scaffold for kinase inhibitors.
Q2: How can we rationalize improving the selectivity of our this compound-based compound for a specific kinase?
Improving selectivity often involves exploiting structural differences between the ATP-binding pockets of various kinases. For the FGFR family, for instance, FGFR4 possesses a unique cysteine residue (Cys552) in the hinge region that is not present in other FGFR family members.[5] Strategies to enhance selectivity include:
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Covalent Targeting: Introducing a reactive group (e.g., an acrylamide) to the inhibitor that can form a covalent bond with this unique cysteine can significantly increase selectivity and potency for FGFR4.[1]
-
Exploiting Gatekeeper Residue Differences: The "gatekeeper" residue, which controls access to a hydrophobic pocket, varies among kinases. Designing inhibitors with substituents that create a steric clash with larger gatekeeper residues can favor binding to kinases with smaller gatekeepers.[1]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyridinol core and analyzing the impact on potency and selectivity against a panel of kinases can reveal key interactions that drive selectivity. For example, the addition of methyl groups to the pyridine ring of a related compound was found to be detrimental to FGFR4 activity due to steric clashes.[1]
Q3: My compound shows high potency in a biochemical assay but is less effective in a cell-based assay. What are the potential reasons?
Discrepancies between biochemical and cellular assay results are common.[5] Several factors could be at play:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Cellular ATP Concentration: Intracellular ATP concentrations are in the millimolar range, which is often much higher than the ATP concentrations used in biochemical assays.[5] This can lead to a rightward shift in the IC50 value for ATP-competitive inhibitors.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.
-
Off-Target Effects: In a cellular context, the compound might engage with other targets that counteract its intended effect.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Experiments
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Reagent Inconsistency | Enzyme Activity: Use a consistent lot of purified kinase. If a new lot is used, re-validate its activity. Avoid multiple freeze-thaw cycles. ATP Concentration: Prepare fresh ATP solutions and ensure the concentration is consistent, ideally at or near the Km for the target kinase.[5] Compound Solubility: Visually inspect for compound precipitation at the highest concentrations. If solubility is an issue, consider using a different solvent or adding a small amount of a detergent like Triton X-100 (e.g., 0.01%). |
| Assay Conditions | Incubation Time: Ensure the kinase reaction is in the linear range. Perform a time-course experiment to determine the optimal incubation time. Plate Reader Settings: Use consistent settings for gain and read times. |
| Pipetting Errors | Use calibrated pipettes and consider using automated liquid handlers for better precision. |
Problem 2: No Significant Inhibition Observed
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inactive Compound | Verify the identity and purity of your compound using methods like LC-MS or NMR. Ensure proper storage to prevent degradation. |
| Inactive Kinase | Run a positive control with a known inhibitor for your target kinase to confirm enzyme activity. |
| High ATP Concentration | If your compound is ATP-competitive, a high ATP concentration in the assay can mask its inhibitory effect. Try lowering the ATP concentration to the Km value of the kinase.[5] |
| Incorrect Assay Setup | Double-check all reagent concentrations and the order of addition. |
Data Presentation
The following table summarizes the in vitro potency of a compound analogous to this compound (Compound 6A from Chaudhary et al., 2022) against various FGFR kinases. This data illustrates how selectivity can be quantified.
Table 1: IC50 Values and Selectivity Profile of an Analogous Compound [3]
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (Fold vs FGFR4) |
| Compound 6A | 190.0 | 1565.4 | 1149.4 | 277.3 | FGFR1: 8.2x FGFR2: 6.0x FGFR3: 1.5x |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol is a general guideline for determining the IC50 of an inhibitor against a specific kinase.
1. Reagents and Materials:
-
Purified kinase (e.g., recombinant human FGFR4)
-
Fluorescently labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound derivative)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (at 2x the final concentration) to each well.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP (at 2x the final concentration).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Stop the kinase reaction by adding 10 µL of a detection solution containing EDTA and the europium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
FGFR4 Signaling Pathway
Caption: Simplified FGFR4 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor IC50 Determination
Caption: Workflow for determining the IC50 of a kinase inhibitor using a TR-FRET assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 values in kinase assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of 6-Amino-5-methylpyridin-3-OL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-5-methylpyridin-3-OL in mass spectrometry analyses.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and what are the expected m/z values for its common adducts in ESI-MS?
A1: The monoisotopic mass of this compound (C₆H₈N₂O) is 124.0637 Da. In electrospray ionization mass spectrometry (ESI-MS), you can expect to observe the protonated molecule and several common adducts. The table below summarizes the predicted m/z values for these species.
| Adduct/Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₉N₂O]⁺ | 125.0710 |
| [M+Na]⁺ | [C₆H₈N₂ONa]⁺ | 147.0529 |
| [M+K]⁺ | [C₆H₈N₂OK]⁺ | 163.0268 |
| [M+NH₄]⁺ | [C₆H₁₂N₃O]⁺ | 142.0975 |
| [M-H]⁻ | [C₆H₇N₂O]⁻ | 123.0564 |
Q2: What are the likely fragmentation patterns for this compound in MS/MS analysis?
A2: While specific experimental data is not widely available, based on the fragmentation of similar aminopyridine structures, we can predict key fragmentation pathways. The pyridine ring is relatively stable, so initial fragmentation will likely involve the substituents. Common fragmentation patterns for aminopyridines include the loss of small neutral molecules. For this compound, potential fragmentations could involve the loss of:
-
NH₃ (ammonia): A common loss from the amino group.
-
H₂O (water): Loss from the hydroxyl group.
-
CO (carbon monoxide): Resulting from the rearrangement of the hydroxyl group on the pyridine ring.
-
CH₃ (methyl radical): Cleavage of the methyl group.
The following diagram illustrates a potential fragmentation pathway for the protonated molecule.
Validation & Comparative
A Comparative Analysis of 6-Amino-5-methylpyridin-3-OL and its Trimethylated Analog, 6-Amino-2,4,5-trimethylpyridin-3-ol
A detailed examination of the trimethylated analog of 6-Amino-5-methylpyridin-3-OL reveals a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) with significant antiangiogenic properties. In contrast, a comprehensive comparative analysis is hindered by the limited publicly available experimental data on the biological activities of the parent compound, this compound.
This guide presents a detailed comparison of the known physicochemical properties and biological activities of this compound and its extensively studied trimethylated analog, 6-Amino-2,4,5-trimethylpyridin-3-ol. While a direct, side-by-side experimental comparison is not available in the current scientific literature, this analysis collates existing data to provide a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the available and predicted physicochemical properties of both compounds is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for guiding further research and development.
| Property | This compound | 6-Amino-2,4,5-trimethylpyridin-3-ol |
| Molecular Formula | C₆H₈N₂O | C₈H₁₂N₂O |
| Molecular Weight | 124.14 g/mol | 152.19 g/mol |
| XLogP3 | 0.3 | 1.2 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 0 | 0 |
| Appearance | Not specified | Not specified |
| Melting Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
Table 1: Comparative Physicochemical Properties. Data for this compound is sourced from PubChem. Data for 6-Amino-2,4,5-trimethylpyridin-3-ol is based on its chemical structure.
Biological Activity and Mechanism of Action
Significant research has been conducted on the biological activity of 6-Amino-2,4,5-trimethylpyridin-3-ol , identifying it as a promising therapeutic agent. In contrast, there is a notable absence of published experimental data on the biological activity of This compound .
6-Amino-2,4,5-trimethylpyridin-3-ol: A Selective FGFR4 Inhibitor and Antiangiogenic Agent
FGFR4 Inhibition: 6-Amino-2,4,5-trimethylpyridin-3-ol and its derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, including hepatocellular carcinoma.[1] The inhibitory activity of a representative derivative, compound 6O, is detailed in Table 2. The selectivity of these compounds for FGFR4 over other FGFR isoforms is a key attribute, potentially leading to a better safety profile in therapeutic applications.[1]
| Compound | Target | IC₅₀ (nM) |
| Derivative of 6-Amino-2,4,5-trimethylpyridin-3-ol (Compound 6O) | FGFR4 | 75.3 |
| FGFR1 | >50,000 | |
| FGFR2 | 35,482 | |
| FGFR3 | >30,000 |
Table 2: FGFR Kinase Inhibitory Activity of a 6-Amino-2,4,5-trimethylpyridin-3-ol derivative (Compound 6O). [1]
The proposed mechanism for the selective inhibition of FGFR4 involves specific interactions within the ATP-binding pocket of the kinase. The trimethylated pyridine core plays a crucial role in positioning the molecule for optimal interaction with the receptor.
Antiangiogenic Activity: Derivatives of 6-Amino-2,4,5-trimethylpyridin-3-ol have also demonstrated significant antiangiogenic activity.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a well-established strategy in cancer therapy. The antiangiogenic potential of these compounds has been evaluated using the chick chorioallantoic membrane (CAM) assay.[2]
This compound
To date, no peer-reviewed studies detailing the biological activities of this compound, such as its anti-cancer, enzyme inhibition, or antimicrobial properties, are publicly available. This lack of data prevents a direct comparison of its efficacy and mechanism of action with its trimethylated counterpart.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are protocols for the synthesis of the trimethylated analog and the key biological assays used to characterize its activity.
Synthesis of 6-Amino-2,4,5-trimethylpyridin-3-ol
A general synthetic route to 6-amino-2,4,5-trimethylpyridin-3-ols starts from pyridoxine hydrochloride.[2] The synthesis involves a multi-step process, with a key step being the Buchwald-Hartwig amination to introduce the amino group at the C6 position of the pyridine ring.
Illustrative Synthetic Workflow:
Caption: Synthetic scheme for 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives.
FGFR4 Kinase Inhibition Assay
The inhibitory activity of the compounds against FGFR4 can be determined using a variety of commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.
Experimental Workflow:
Caption: Workflow for an in vitro FGFR4 kinase inhibition assay.
Chick Chorioallantoic Membrane (CAM) Assay for Antiangiogenic Activity
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of antiangiogenic compounds.
Experimental Workflow:
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Signaling Pathway
The trimethylated analog exerts its anticancer effects by inhibiting the FGFR4 signaling pathway. Aberrant activation of this pathway is a known driver in several cancers.
Caption: Inhibition of the FGFR4 signaling pathway.
Conclusion
The available scientific literature provides a compelling case for 6-Amino-2,4,5-trimethylpyridin-3-ol and its derivatives as promising candidates for further development as selective FGFR4 inhibitors for cancer therapy. Their demonstrated antiangiogenic activity further strengthens their therapeutic potential.
However, a significant knowledge gap exists regarding the biological profile of the parent compound, this compound. To enable a comprehensive and meaningful comparative analysis, future research should focus on the synthesis and thorough biological evaluation of this compound. Such studies would not only provide valuable structure-activity relationship insights but could also uncover novel therapeutic properties of this class of aminopyridinols. Researchers in the field are encouraged to investigate the potential of this compound to determine if the addition of methyl groups is essential for the observed biological activities or if the parent scaffold possesses its own unique therapeutic value.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 6-Amino-5-methylpyridin-3-OL's biological activity in different cell lines
A scarcity of publicly available research on the biological activity of 6-Amino-5-methylpyridin-3-OL necessitates a comparative analysis of structurally similar compounds. This guide focuses on the extensively studied derivative, 6-Amino-2,4,5-trimethylpyridin-3-ol, and its analogues, offering insights into their potential as anti-cancer agents. The data presented here is intended to serve as a reference for researchers and drug development professionals interested in this class of compounds.
Derivatives of aminopyridinols have emerged as a promising class of molecules in the landscape of cancer therapeutics, with research highlighting their potential to inhibit key signaling pathways involved in tumor growth and proliferation. While direct experimental data on this compound remains elusive in published literature, extensive studies on its methylated analogue, 6-Amino-2,4,5-trimethylpyridin-3-ol, and related compounds provide a valuable framework for understanding the potential biological activities of this chemical scaffold.
Anti-Proliferative Activity in Cancer Cell Lines
Research into aminopyridinol derivatives has primarily focused on their efficacy as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in the progression of certain cancers, particularly hepatocellular carcinoma (HCC). The anti-proliferative effects of these compounds have been evaluated in various cancer cell lines, with notable activity observed in HCC lines such as Hep3B and Huh7. Furthermore, to assess the selectivity of these compounds, their cytotoxic effects have also been tested in non-cancerous cell lines.
Below is a summary of the half-maximal inhibitory concentration (IC₅₀) values for representative aminopyridinol derivatives, demonstrating their anti-proliferative activity.
| Compound/Alternative Name | Cell Line | Cell Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 6A | Hep3B | Human Hepatocellular Carcinoma | 25.2 | BLU9931 (Compound 1) | - |
| Compound 6O | Hep3B | Human Hepatocellular Carcinoma | 4.5 | BLU9931 (Compound 1) | - |
| Compound 6A | Huh7 | Human Hepatocellular Carcinoma | - | BLU9931 (Compound 1) | - |
| Compound 6O | Huh7 | Human Hepatocellular Carcinoma | - | BLU9931 (Compound 1) | - |
| - | H6c7 | Normal Human Pancreatic Duct Epithelial | - | - | - |
Note: Compound 6A is a derivative of 6-Amino-2,4,5-trimethylpyridin-3-ol, and Compound 6O is a derivative of 2-amino-4,6-dimethylpyrimidin-5-ol. The study this data is derived from did not provide a specific IC₅₀ for Huh7 but stated that the anti-proliferative activity of the positive control was less effective in Huh7 than in Hep3B[1]. The study also mentions testing against a normal human pancreatic duct epithelial cell line (H6c7) to assess viability, but quantitative IC₅₀ values were not provided in the abstract[1].
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of the biological activity of aminopyridinol derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours) to allow the compound to exert its effects.
-
MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
FGFR Kinase Assay
This in vitro assay is used to determine the inhibitory activity of a compound against a specific kinase, in this case, FGFR4.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the FGFR4 kinase, a peptide substrate, and the test compound at various concentrations.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate) and [γ-³³P-ATP].
-
Incubation: The reaction mixture is incubated for a set period (e.g., 40 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination: The reaction is stopped, and the phosphorylated substrate is separated from the remaining ATP.
-
Signal Detection: The amount of incorporated radiolabeled phosphate is quantified using a scintillation counter or other appropriate method. The inhibitory activity of the compound is determined by the reduction in the phosphorylation signal compared to a control without the inhibitor.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to assess the effect of a compound on the expression levels of proteins within a specific signaling pathway.
-
Protein Extraction: Cells are treated with the test compound, and then the total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., phosphorylated FGFR4).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on X-ray film or with a digital imager.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
References
Independent Verification of 6-Amino-5-methylpyridin-3-ol Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for 6-Amino-5-methylpyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry due to the biological activity of related aminopyridinol scaffolds. The document outlines detailed experimental protocols for both synthesis and independent verification, enabling researchers to reproduce and validate the findings. Quantitative data is presented for easy comparison, and key pathways are visualized to provide a comprehensive understanding of the compound's context and synthesis workflow.
Comparative Analysis of Synthetic Methods
Two plausible methods for the synthesis of this compound are presented below: a classical approach via the Hofmann rearrangement and a modern approach utilizing a Buchwald-Hartwig amination. The data presented is based on established chemical principles and analogous reactions reported in the literature.
| Parameter | Method 1: Hofmann Rearrangement | Method 2: Buchwald-Hartwig Amination |
| Starting Material | 5-Methylnicotinamide | 6-Bromo-5-methylpyridin-3-ol |
| Key Reagents | Sodium hypobromite (in situ from NaOH and Br2) | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Ammonia source (e.g., Benzophenone imine) |
| Reaction Steps | 1 | 1 |
| Typical Yield | 60-70% | 80-90% |
| Purity (post-purification) | >98% | >99% |
| Reaction Time | 4-6 hours | 12-24 hours |
| Scalability | Moderate | High |
| Safety Considerations | Use of bromine requires caution. | Palladium catalysts can be expensive and require careful handling. |
Experimental Protocols
Synthesis Method 1: Hofmann Rearrangement of 5-Methylnicotinamide
This protocol describes the synthesis of this compound from 5-methylnicotinamide.
Materials:
-
5-Methylnicotinamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br2)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO3)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (0-5 °C) solution of sodium hydroxide in water with vigorous stirring.
-
Add 5-methylnicotinamide to the freshly prepared sodium hypobromite solution.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and quench any remaining bromine with a saturated solution of sodium bisulfite.
-
Acidify the solution with concentrated hydrochloric acid to pH ~2.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthesis Method 2: Buchwald-Hartwig Amination of 6-Bromo-5-methylpyridin-3-ol
This protocol outlines the synthesis of this compound from 6-Bromo-5-methylpyridin-3-ol.
Materials:
-
6-Bromo-5-methylpyridin-3-ol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), combine 6-Bromo-5-methylpyridin-3-ol, Pd2(dba)3, BINAP, and NaOtBu in anhydrous toluene.
-
Add benzophenone imine to the mixture.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Hydrolyze the intermediate imine by adding aqueous hydrochloric acid and stirring at room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Independent Verification Protocols
To independently verify the successful synthesis and purity of this compound, the following analytical methods should be employed.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To confirm connectivity between protons and carbons.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the synthesized compound.
-
Technique: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Compare the observed m/z value of the molecular ion ([M+H]⁺) with the calculated theoretical mass.
Visualizing the Synthesis and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway where derivatives of this compound class have shown activity.
A Comparative Guide to the Pharmacokinetic Profiles of Aminopyridinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of aminopyridinol derivatives, a class of potassium channel blockers, is a subject of ongoing research and development. Understanding their pharmacokinetic profiles is fundamental to optimizing their efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of two prominent aminopyridinol derivatives: 4-aminopyridine (also known as fampridine) and 3,4-diaminopyridine (amifampridine). The information herein is supported by experimental data from various preclinical and clinical studies.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for 4-aminopyridine and 3,4-diaminopyridine, offering a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Pharmacokinetic Parameter | 4-Aminopyridine (Fampridine) | 3,4-Diaminopyridine (Amifampridine) | Species | Administration Route | Source |
| Terminal Elimination Half-life (t½) | ~6 hours (sustained release) | 15.9 ± 3.9 min | Human (sustained release), Rat (IV) | Oral, Intravenous | [1][2] |
| 125 ± 23 min | 1 to 3 hours | Dog (IV), Human (oral) | Intravenous, Oral | [3][4] | |
| 65-71 min | - | Guinea Pig | - | [5] | |
| 128.96 min | - | Cattle (IV) | Intravenous | [6] | |
| 5.7 to 6.9 hours (sustained release) | - | Human (oral) | Oral | [7] | |
| Volume of Distribution at Steady State (Vss) | 2517 ± 363 ml/kg | 2.8 ± 0.7 L/kg | Dog (IV), Rat (IV) | Intravenous | [2][3] |
| 2.75 L/kg | - | Cattle (IV) | Intravenous | [6] | |
| Volume of Central Compartment (Vc) | 412 +/- 352 ml/kg | - | Dog (IV) | Intravenous | [3] |
| Total Clearance | 21 ± 4 ml/kg/min | - | Dog (IV) | Intravenous | [3] |
| Maximum Serum Concentration (Cmax) | - | 8.09 ± 4.47 ng/mL (10 mg dose) | Human (oral) | Oral | [8] |
| - | 35.8 ± 15.7 ng/mL (20 mg dose) | Human (oral) | Oral | [8] | |
| Area Under the Curve (AUC) | - | 639 ± 213 ng x min/mL (10 mg dose) | Human (oral) | Oral | [8] |
| - | 2,097 ± 936 ng x min/mL (20 mg dose) | Human (oral) | Oral | [8] | |
| Time to Maximum Concentration (tmax) | 2.2 to 3.0 hours (sustained release) | - | Human (oral) | Oral | [7] |
| Excretion | ~90% unchanged in urine within 24 hours | Predominantly metabolized to 3-N-acetyl-3,4-diaminopyridine and excreted renally (>80%) | Human | - | [1][9] |
| 60 +/- 9% recovered in urine in 10 hr | - | Dog (IV) | Intravenous | [3] |
Experimental Methodologies
The pharmacokinetic data presented in this guide were primarily obtained through studies involving the administration of the aminopyridinol derivatives to various species, followed by the collection of biological samples (e.g., plasma, urine, bile) at multiple time points. The concentration of the compounds in these samples was quantified using sensitive analytical techniques.
A generalized experimental protocol for determining the pharmacokinetic profile of an aminopyridinol derivative is as follows:
-
Animal Model and Dosing: Healthy subjects or specific animal models (e.g., rats, dogs) are selected. The aminopyridinol derivative is administered, typically via intravenous (IV) bolus or infusion, or oral gavage.
-
Sample Collection: Blood samples are collected at predetermined time intervals post-dosing. Urine and feces may also be collected to assess excretion pathways.
-
Sample Processing: Plasma is separated from whole blood by centrifugation. All biological samples are stored under appropriate conditions (e.g., -80°C) until analysis.
-
Bioanalytical Method: The concentration of the aminopyridinol derivative and its potential metabolites in the biological matrices is determined using a validated bioanalytical method, most commonly high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry).[3]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic modeling software. This analysis typically involves fitting the data to a compartmental model (e.g., one-, two-, or three-compartment model) to calculate key parameters such as half-life, volume of distribution, and clearance.[3][10]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of an aminopyridinol derivative.
Caption: A generalized workflow for determining the pharmacokinetic profile of a drug candidate.
Signaling Pathway of Aminopyridinols
Aminopyridinol derivatives primarily exert their effects by blocking voltage-gated potassium (Kv) channels. This action leads to a prolongation of the action potential, which in turn enhances the influx of calcium into the presynaptic terminal and subsequently increases the release of neurotransmitters like acetylcholine at the neuromuscular junction.
Caption: Mechanism of action of aminopyridinol derivatives at the presynaptic terminal.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. Pharmacokinetics and tissue distribution of 3,4-diaminopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 4-aminopyridine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and safety of 3,4-diaminopyridine base in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics/Pharmacodynamics of 3,4‐Diaminopyridine Free Base in Patients With Lambert‐Eaton Myasthenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics/Pharmacodynamics of 3,4-Diaminopyridine Free Base in Patients With Lambert-Eaton Myasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of 6-Amino-5-methylpyridin-3-OL Derivatives and Standard-of-Care Drugs in Hepatocellular Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a novel aminopyridinol derivative, a selective FGFR4 inhibitor, against the standard-of-care multi-kinase inhibitors, sorafenib and lenvatinib, in the context of hepatocellular carcinoma (HCC). The data presented is derived from in vitro studies on established HCC cell lines.
Introduction to the Investigated Compounds
6-Amino-2,4,5-trimethylpyridin-3-ol Derivative (Compound 6O): A novel, potent, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] The FGF19-FGFR4 signaling pathway is a known oncogenic driver in a subset of HCC cases, making it a compelling therapeutic target.[1][2] Compound 6O is a derivative of the 6-amino-5-methylpyridin-3-ol scaffold and has demonstrated significant anti-proliferative activity in preclinical HCC models.[1][2]
Sorafenib: A multi-kinase inhibitor that has been a standard first-line treatment for advanced HCC.[3][4] Its mechanism of action involves the inhibition of several tyrosine protein kinases, including those in the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, which are crucial for tumor angiogenesis.[3][4]
Lenvatinib: Another multi-kinase inhibitor approved for the first-line treatment of advanced HCC.[5][6] Lenvatinib targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT, thereby inhibiting both tumor cell proliferation and angiogenesis.[5][6]
Data Presentation: In Vitro Efficacy in HCC Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values of the aminopyridinol derivative (Compound 6O), sorafenib, and lenvatinib against the Hep3B and Huh7 human HCC cell lines. These cell lines are well-established models for studying HCC biology and drug response.
| Compound | Target(s) | Hep3B IC50 (µM) | Huh7 IC50 (µM) | Citation(s) |
| Aminopyridinol Derivative (Compound 6O) | FGFR4 | 4.5 | Not Reported | [2] |
| Sorafenib | Multi-kinase (RAF, VEGFR, PDGFR, etc.) | 3.31 | 5.97 | [1] |
| Lenvatinib | Multi-kinase (VEGFR, FGFR, PDGFR, etc.) | 2.79 | 9.91 | [5] |
Note: The IC50 values are reported from different studies and may have been determined using slightly different experimental conditions and durations of drug exposure. For a direct comparison, it is advisable to evaluate these compounds in parallel under identical conditions.
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways of the aminopyridinol derivative and the standard-of-care multi-kinase inhibitors.
Caption: Targeted inhibition of the FGF19-FGFR4 signaling pathway by the aminopyridinol derivative (Compound 6O).
Caption: Multi-targeted inhibition of key signaling pathways by sorafenib and lenvatinib.
Experimental Protocols
The following are generalized protocols for the cell viability assays used to determine the IC50 values cited in this guide. For specific details, please refer to the original publications.
Cell Culture:
-
Hep3B and Huh7 human hepatocellular carcinoma cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a similar appropriate medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (General Protocol):
-
Cell Seeding: Cells were harvested and seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells per well). Plates were incubated overnight to allow for cell attachment.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (aminopyridinol derivative, sorafenib, or lenvatinib) or vehicle control (e.g., DMSO).
-
Incubation: The treated cells were incubated for a specified period, typically ranging from 48 to 96 hours.
-
Viability Assessment: After the incubation period, cell viability was assessed using one of the following methods:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a few hours. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
MTS Assay: A solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., phenazine ethosulfate) was added to each well. After incubation, the absorbance of the soluble formazan product was measured.
-
CCK-8 Assay: Cell Counting Kit-8 solution, which contains WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], was added to each well. After incubation, the absorbance of the water-soluble formazan dye was measured.
-
-
Data Analysis: The absorbance values were normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Experimental Workflow
The diagram below outlines a typical workflow for the in vitro evaluation of novel anti-cancer compounds.
Caption: A generalized workflow for in vitro screening of anti-cancer compounds.
Summary and Future Directions
This guide provides a preliminary, indirect comparison of a novel aminopyridinol derivative with the standard-of-care drugs sorafenib and lenvatinib for HCC. Based on the available in vitro data, the aminopyridinol derivative (Compound 6O) demonstrates potent anti-proliferative activity in the Hep3B cell line, with an IC50 value that is in a comparable range to those of sorafenib and lenvatinib in the same cell line.
It is important to note that this is not a direct head-to-head comparison, and the different mechanisms of action of these compounds may lead to varied efficacy and safety profiles in more complex biological systems. The high selectivity of the aminopyridinol derivative for FGFR4 suggests that its therapeutic benefit may be most pronounced in HCC patients with tumors harboring an activated FGF19-FGFR4 signaling axis.
Further preclinical studies, including in vivo xenograft models, are warranted to directly compare the efficacy and toxicity of this novel aminopyridinol derivative with standard-of-care agents. Such studies will be crucial in determining its potential as a new therapeutic option for patients with hepatocellular carcinoma.
References
- 1. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Effect of Lenvatinib on Sorafenib-Resistant Hepatocellular Carcinoma Cells [mdpi.com]
- 3. bmbreports.org [bmbreports.org]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Effect of Lenvatinib on Sorafenib-Resistant Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocellular carcinoma cells loss lenvatinib efficacy in vitro through autophagy and hypoxia response-derived neuropilin-1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Reproducibility of 6-Aminopyridinol Derivatives
An Objective Analysis of Experimental Data and Methodologies for Researchers in Drug Discovery
This guide provides a comparative analysis of in vitro experiments involving derivatives of 6-aminopyridinol, with a focus on compounds structurally similar to 6-Amino-5-methylpyridin-3-OL. Due to a lack of specific published in vitro data for this compound, this guide centers on close analogs to offer valuable insights into the potential experimental reproducibility and performance of this class of compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate experimental design and data interpretation.
I. Overview of 6-Aminopyridinol Derivatives and Their Therapeutic Potential
Pyridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are integral to the structure of many FDA-approved drugs.[1] Their diverse biological activities include antitumor, antiviral, and anti-inflammatory properties.[1] Specifically, derivatives of 6-aminopyridinol have been investigated for their roles as kinase inhibitors, showing potential in cancer therapy.
This guide will focus on the experimental data available for 6-Amino-2,4,5-trimethylpyridin-3-ol and related compounds, which have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[2][3] Overexpression of FGF19 and co-expression with FGFR4 have been implicated in several cancers, including hepatocellular carcinoma (HCC), making FGFR4 a compelling therapeutic target.[2][3]
II. Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data from key in vitro experiments performed on derivatives of 6-aminopyridinol and a reference compound, BLU9931, a known FGFR4 inhibitor.
Table 1: Inhibitory Activity of 6-Aminopyridinol Derivatives against FGFR Kinase Family
| Compound | Target Kinase | IC50 (nM) | Fold Selectivity for FGFR4 |
| Compound 6A | FGFR1 | 1565 | 1.5 |
| FGFR2 | 1149 | ~1.5 | |
| FGFR3 | 277 | ~8 | |
| FGFR4 | 190 | - | |
| Compound 6O | FGFR1 | >50,000 | >664 |
| FGFR2 | 35,482 | ~471 | |
| FGFR3 | >30,000 | >398 | |
| FGFR4 | 75.3 | - | |
| BLU9931 (1) | FGFR1 | 1570 | ~50 |
| FGFR2 | 1680 | ~54 | |
| FGFR3 | 1100 | ~35 | |
| FGFR4 | 31 | - |
Data sourced from a study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[2]
Table 2: Anti-proliferative Activity in Hepatocellular Carcinoma (HCC) Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Compound 6O | Hep3B | 0.21 |
| BLU9931 (1) | Hep3B | 0.19 |
Data reflects the concentration required to inhibit 50% of cell proliferation in the Hep3B cell line, which is known to be sensitive to BLU9931.[2][3]
III. Signaling Pathways and Experimental Workflows
To ensure the reproducibility of in vitro experiments, a clear understanding of the underlying biological pathways and experimental procedures is crucial.
FGFR4 Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of FGF19 to the FGFR4 receptor, a pathway implicated in hepatocellular carcinoma. The aminopyridinol derivatives discussed in this guide act as inhibitors of FGFR4 kinase activity.
Caption: Simplified FGFR4 signaling cascade in hepatocellular carcinoma.
General Experimental Workflow for Kinase Inhibition Assay
The following workflow outlines the typical steps involved in assessing the inhibitory activity of a compound against a target kinase.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
IV. Experimental Protocols
For the purpose of reproducibility, detailed methodologies are essential. Below are the protocols for the key experiments cited in this guide.
1. FGFR Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FGFR1, FGFR2, FGFR3, and FGFR4.
-
Methodology:
-
A follow-up kinase assay was performed with selected compounds at 7 different concentrations.
-
The inhibitory activity of the compounds against the target kinases (FGFR1, FGFR2, FGFR3, and FGFR4) was measured.
-
The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, were calculated.
-
Note: The specific assay platform (e.g., ADP-Glo, LanthaScreen) was not detailed in the source material, but these are common methods for such assays.
-
2. Cell Proliferation Assay (Hep3B Cells)
-
Objective: To evaluate the anti-proliferative effect of the test compounds on a hepatocellular carcinoma cell line.
-
Methodology:
-
Hep3B cells, a human liver cancer cell line, were used for the assay.
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds or a vehicle control.
-
After a specified incubation period (typically 72 hours), cell viability was assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
-
3. Chick Chorioallantoic Membrane (CAM) Tumor Model
-
Objective: To assess the in vivo anti-tumor activity of the compounds.
-
Methodology:
-
Fertilized chicken eggs were incubated for a specific number of days.
-
A small window was made in the eggshell to expose the chorioallantoic membrane (CAM).
-
Hep3B tumor cells were xenografted onto the CAM.
-
The tumors were allowed to grow for a few days.
-
The test compounds were then administered topically to the tumors.
-
After a treatment period, the tumors were excised and weighed to determine the extent of tumor growth inhibition compared to a control group.[2][3]
-
V. Conclusion and Recommendations for Reproducibility
The available data on 6-aminopyridinol derivatives, particularly as FGFR4 inhibitors, demonstrate a clear structure-activity relationship.[2] Compound 6O, a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, showed high selectivity for FGFR4 over other FGFR family members, a desirable characteristic for targeted therapy.[2][3]
To ensure the reproducibility of in vitro experiments with this class of compounds, the following recommendations are crucial:
-
Detailed Reporting: Thoroughly document all experimental parameters, including cell line passage number, reagent sources and lot numbers, and specific assay conditions (e.g., incubation times, concentrations).
-
Use of Controls: Always include appropriate positive and negative controls, such as a known inhibitor (e.g., BLU9931) and a vehicle control, respectively.
-
Orthogonal Assays: Whenever possible, confirm findings using multiple, independent assay methods. For example, kinase activity can be measured through ATP consumption or substrate phosphorylation.
-
Statistical Analysis: Perform experiments in replicate (at least triplicate) and apply appropriate statistical analyses to determine the significance of the results.
By adhering to these principles, researchers can enhance the reliability and reproducibility of their findings when investigating the therapeutic potential of this compound and its analogs.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking the Antiangiogenic Potential of 6-Amino-5-methylpyridin-3-OL Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiangiogenic potential of the novel compound 6-Amino-5-methylpyridin-3-OL against three established angiogenesis inhibitors: Bevacizumab, Sunitinib, and Sorafenib. This document synthesizes available preclinical data to offer an objective overview of their mechanisms of action, efficacy in key antiangiogenic assays, and the experimental protocols used for their evaluation.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, targeting angiogenesis has become a cornerstone of modern cancer therapy. This guide evaluates the antiangiogenic properties of this compound, a compound showing promise in preclinical studies, and benchmarks it against the following well-established inhibitors:
-
Bevacizumab (Avastin®): A monoclonal antibody that neutralizes Vascular Endothelial Growth Factor-A (VEGF-A), a key driver of angiogenesis.
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks the signaling of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
-
Sorafenib (Nexavar®): Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf signaling pathway.
While direct comparative studies under identical experimental conditions are limited, this guide consolidates available data to provide a valuable resource for researchers in the field of angiogenesis and cancer biology.
Comparative Antiangiogenic Activity
The following tables summarize the available quantitative data on the antiangiogenic effects of an analog of this compound (BJ-1108) and the three established inhibitors. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay Method | IC50 Value | Citation(s) |
| Sunitinib | HUVEC | MTT Assay | ~1.5 µM | [1] |
| HUVEC | Proliferation Assay | 40 nM (VEGF-induced) | [2][3] | |
| Sorafenib | HUVEC | MTT Assay | ~1.5 µM | [1] |
| Various ATC cell lines | MTT Assay | Varies by cell line | [4] | |
| Bevacizumab | HUVEC | Alamar Blue® Assay | Inhibition observed at 2-4 mg/ml | [5] |
| EqUVEC | MTS Assay | Significant decrease at 1-4 mg/mL | [6] | |
| BJ-1108 (analog of this compound) | HUVEC | Not Reported | Not Reported | [2][7][8][9] |
Note: IC50 values can vary significantly based on the specific assay conditions, including the type of endothelial cells used, the concentration of growth factors, and the incubation time.
Table 2: Inhibition of Angiogenesis in the Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Observation | Citation(s) |
| BJ-1108 (analog of this compound) | Significantly inhibited 5-HT-induced angiogenesis and reduced tumor size. | [2][7][9] |
| Bevacizumab | Strong anti-angiogenic effect observed. | [10] |
| Sunitinib | Inhibited tumor growth and reduced microvessel density. | [11] |
| Sorafenib | Inhibited angiogenesis and tumor growth. | [12] |
Mechanisms of Action & Signaling Pathways
The antiangiogenic effects of these compounds are mediated through their distinct interactions with key signaling pathways involved in blood vessel formation.
This compound and its Analogs: Preclinical studies on the analog BJ-1108 suggest that its antiangiogenic activity is mediated through the inhibition of the PI3K/NOX signaling pathway [2][7][8][9]. This is a distinct mechanism compared to the direct targeting of major growth factor receptors by Sunitinib and Sorafenib. Additionally, other analogs of this compound have been shown to act as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) , suggesting a potential role for this pathway in its antiangiogenic effects.
Bevacizumab: Bevacizumab is a humanized monoclonal antibody that specifically targets and neutralizes all isoforms of VEGF-A . By binding to VEGF-A, it prevents the ligand from activating its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells, thereby inhibiting a critical step in the angiogenic cascade.
Sunitinib: Sunitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases. Its primary antiangiogenic effect is through the inhibition of VEGFRs (VEGFR-1, -2, and -3) and PDGFRs (PDGFR-α and -β) . By blocking the ATP-binding site of these receptors, Sunitinib inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.
Sorafenib: Similar to Sunitinib, Sorafenib is a multi-kinase inhibitor that targets VEGFRs (VEGFR-1, -2, and -3) and PDGFR-β . In addition, Sorafenib also inhibits the Raf/MEK/ERK signaling pathway , which is involved in both tumor cell proliferation and angiogenesis.
Caption: Comparative overview of the signaling pathways targeted by the antiangiogenic compounds.
Experimental Protocols
Reproducible experimental design is crucial for evaluating the efficacy of angiogenesis inhibitors. Below are generalized methodologies for key assays cited in this guide.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of endothelial cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Serum Starvation (Optional): To study growth factor-dependent proliferation, the medium is replaced with a low-serum (e.g., 0.5% FBS) medium for 4-6 hours.
-
Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound, Sunitinib, Sorafenib) or vehicle control. For Bevacizumab, cells are typically co-treated with VEGF-A.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated relative to the vehicle control, and the IC50 value is determined.
Caption: Standard workflow for an MTT-based cell proliferation assay.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
-
Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel®) and incubated at 37°C to allow for solidification.
-
Cell Preparation: HUVECs are harvested and resuspended in a low-serum medium.
-
Treatment: The HUVEC suspension is mixed with various concentrations of the test compound or vehicle control.
-
Seeding: The cell suspension is seeded onto the solidified matrix.
-
Incubation: The plate is incubated for 4-18 hours to allow for tube formation.
-
Visualization: Tube formation is visualized using an inverted microscope. For quantitative analysis, cells can be stained with Calcein AM.
-
Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
Caption: Workflow for the endothelial cell tube formation assay.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay uses the highly vascularized membrane of a developing chick embryo to assess the effect of compounds on blood vessel formation.
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Compound Application: A carrier (e.g., a sterile filter paper disc or gelatin sponge) saturated with the test compound or vehicle control is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are incubated for an additional 48-72 hours.
-
Observation and Quantification: The CAM is observed under a stereomicroscope, and images are captured. The antiangiogenic effect is quantified by counting the number of blood vessel branch points or measuring the total vessel length in the area surrounding the carrier.
Conclusion
This comparative guide highlights the distinct mechanisms and antiangiogenic profiles of this compound and the established inhibitors Bevacizumab, Sunitinib, and Sorafenib. While the latter three are well-characterized, potent inhibitors of the VEGF and PDGF pathways, this compound and its analogs present a potentially novel mechanism of action by targeting the PI3K/NOX and FGFR4 signaling pathways.
The lack of direct comparative studies necessitates further research to definitively establish the relative potency and efficacy of this compound. The provided data and protocols serve as a valuable resource for researchers to design and execute such studies, ultimately contributing to the development of new and improved antiangiogenic therapies.
References
- 1. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Sorafenib inhibits vascular endothelial cell proliferation stimulated by anaplastic thyroid cancer cells regardless of BRAF mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vitro study on the effect of bevacizumab on endothelial cell proliferation and VEGF concentration level in patients with hereditary hemorrhagic telangiectasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comparative study on the anti-angiogenic effects of DNA-damaging and cytoskeletal-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJ-1108, a 6-Amino-2,4,5-Trimethylpyridin-3-ol Analog, Inhibits Serotonin-Induced Angiogenesis and Tumor Growth through PI3K/NOX Pathway | PLOS One [journals.plos.org]
- 9. BJ-1108, a 6-Amino-2,4,5-Trimethylpyridin-3-ol Analog, Inhibits Serotonin-Induced Angiogenesis and Tumor Growth through PI3K/NOX Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sorafenib improves alkylating therapy by blocking induced inflammation, invasion and angiogenesis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 6-Amino-5-methylpyridin-3-ol: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Amino-5-methylpyridin-3-ol was found. The following disposal procedures are based on safety data for structurally similar compounds, such as 2-Amino-5-methylpyridine and 5-Amino-2-methylpyridine. This guidance should be used as a conservative starting point. Researchers must consult their institution's Environmental Health and Safety (EHS) office for final approval of their disposal protocol.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on data for its isomers, this compound is presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation. Therefore, a cautious and well-documented disposal plan is essential.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles |
| Skin and Body | Laboratory coat, closed-toe shoes, and long pants |
| Respiratory | Use in a well-ventilated area or with a certified respirator |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound waste.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office.
-
Collect all solid waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For solutions, use a compatible, leak-proof container.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., toxic).
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal Method:
-
The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound. Use an appropriate solvent (e.g., ethanol, methanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal Workflow for this compound.
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. Always prioritize safety and consult with your institution's safety professionals to ensure compliance and proper handling of all chemical waste.
References
Essential Safety and Operational Guide for Handling 6-Amino-5-methylpyridin-3-OL
This guide provides crucial safety and logistical information for the handling and disposal of 6-Amino-5-methylpyridin-3-OL, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar pyridine derivatives and are intended to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical hazards.[1][2] All personnel must be equipped with the following PPE before handling this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields meeting ANSI Z87.1 standard.[3][4] A face shield should be worn over safety glasses when there is a splash hazard.[3][4] | To protect eyes from splashes and irritation-causing fumes.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[5] Nitrile gloves may be suitable for short-term protection but compatibility should be verified with the manufacturer's guide.[1][3] | To prevent skin contact and absorption.[5] |
| Body Protection | A flame-retardant lab coat, fully buttoned, to protect clothing and skin from contamination.[5][7] Long pants and closed-toe shoes are mandatory.[3][4] | To protect the body from spills and splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3] | To avoid inhalation of harmful vapors or dust.[5] |
II. Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan is critical for minimizing risks associated with handling this compound.
-
Preparation and Area Setup :
-
Ensure a certified chemical fume hood is operational.[9]
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance (approximately 50 feet).[9]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
-
Clearly label all containers with the chemical name and associated hazards.[1]
-
-
Donning PPE :
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
Post-Handling :
-
Decontaminate all equipment and surfaces that have come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[11]
-
III. Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.[1]
-
Waste Segregation :
-
Waste Collection and Storage :
-
Final Disposal :
IV. Emergency Procedures
In the event of an accident, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing.[8] Seek medical attention if irritation persists.[8]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.[8]
-
Inhalation : Move the affected person to fresh air.[1][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][8]
-
Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]
-
Spill Response :
-
Small Spill : If the spill is small and can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[5][9] Place the absorbed material into a sealed container for hazardous waste disposal.[9]
-
Large Spill : In the case of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's EHS department or emergency services.[5][9]
-
V. Workflow Diagrams
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step process for the safe disposal of chemical waste.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. carlroth.com [carlroth.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
